2-Bromo-3-fluoro-4-iodobenzoic acid
Description
BenchChem offers high-quality 2-Bromo-3-fluoro-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H3BrFIO2 |
|---|---|
Molecular Weight |
344.90 g/mol |
IUPAC Name |
2-bromo-3-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) |
InChI Key |
KCCKIIUHBMIBMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)F)I |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Orthogonal Reactivity and Applications of 2-Bromo-3-fluoro-4-iodobenzoic Acid
Executive Summary
In the realm of modern drug discovery and advanced materials synthesis, polyhalogenated aromatic building blocks are indispensable. 2-Bromo-3-fluoro-4-iodobenzoic acid represents a masterclass in programmable molecular assembly. By leveraging the distinct electronic properties and bond dissociation energies of its three different halogens, chemists can execute highly regioselective, orthogonal functionalizations.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this compound, designed specifically for senior synthetic chemists and drug development professionals.
Structural and Physicochemical Profiling
The synthetic utility of 2-Bromo-3-fluoro-4-iodobenzoic acid stems from the precise spatial arrangement of its substituents. The carboxylic acid serves as a versatile directing and linking group, while the halogens (I, Br, F) offer graded reactivity profiles for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[1].
Table 1: Physicochemical Properties
| Property | Value | Rationale / Significance |
| Chemical Name | 2-Bromo-3-fluoro-4-iodobenzoic acid | Polyhalogenated core for orthogonal chemistry. |
| CAS Registry Number | 1824271-34-2 | Unique identifier for procurement and tracking[2]. |
| Molecular Formula | C₇H₃BrFIO₂ | Highly dense functionalization. |
| Molecular Weight | 344.90 g/mol | High molecular weight due to heavy halogens[2]. |
| Exact Mass | 343.83 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |
| Isotopic Signature | 1:1 ratio at M / M+2 | Driven by the ⁷⁹Br and ⁸¹Br isotopes; essential for MS validation. |
Principles of Orthogonal Reactivity (Mechanistic Insights)
The core principle governing the use of this molecule is thermodynamic and kinetic differentiation . Transition-metal catalysts (e.g., Palladium) initiate cross-coupling via oxidative addition into the carbon-halogen bond. The rate of this addition is inversely proportional to the Bond Dissociation Energy (BDE)[3].
Table 2: Bond Dissociation Energies & Oxidative Addition Kinetics
| Bond Position | Approx. BDE (kJ/mol) | Relative Oxidative Addition Rate | Required Activation Energy (Temp) |
| C(4)-I | ~227 - 268 | Extremely Fast (10⁴ relative to Br) | Mild (20°C - 50°C) |
| C(2)-Br | ~293 - 330 | Moderate | High (80°C - 110°C) |
| C(3)-F | ~450 - 518 | Inert to standard Pd(0) | N/A (Reacts via SNAr if activated) |
The Causality of Regioselectivity:
-
First Pass (C-I Cleavage): The C-I bond at position 4 is the weakest[3]. A mild palladium catalyst at low temperatures will selectively insert into the C-I bond, leaving the C-Br bond completely untouched.
-
Second Pass (C-Br Cleavage): Once the iodine is replaced (e.g., by an aryl group), the C-Br bond becomes the most reactive site. However, steric hindrance from the adjacent fluorine and carboxylic acid requires the use of bulky, electron-rich phosphine ligands (e.g., XPhos) and higher thermal energy to force the oxidative addition.
-
Third Pass (C-F or COOH): The C-F bond is exceptionally strong and resists oxidative addition[4]. It instead acts as an inductive electron-withdrawing group, lowering the pKa of the carboxylic acid and modulating the lipophilicity of the final drug candidate. The carboxylic acid is typically reserved for late-stage amidation.
Workflow Visualization
The following diagram maps the logical progression of orthogonal functionalization.
Caption: Step-by-step orthogonal functionalization leveraging graded bond dissociation energies.
Self-Validating Experimental Protocols
To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols integrate the chemical methodology with the analytical logic required to confirm success.
Protocol A: Regioselective C-4 Suzuki-Miyaura Coupling
Objective: Selectively couple an arylboronic acid at the C-4 position without activating the C-2 bromine.
-
Reagent Assembly: Charge an oven-dried Schlenk flask with 2-bromo-3-fluoro-4-iodobenzoic acid (1.0 equiv), target arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add degassed THF/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 equiv). Causality: The biphasic system ensures solubility of both the organic starting material and the inorganic base, while Pd(dppf)Cl₂ provides a balanced bite angle suitable for mild C-I insertion.
-
Thermal Control: Stir the mixture at exactly 50°C for 4 hours. Causality: Exceeding 60°C risks premature activation of the C-Br bond, leading to inseparable di-coupled byproducts.
-
Self-Validation (LC-MS): Sample the reaction.
-
Analytical Checkpoint: The starting material peak (m/z 343 [M-H]⁻) must disappear.
-
Critical Validation: The new product mass must display a strict 1:1 isotopic envelope (M / M+2). This proves the bromine atom is still intact. If the isotopic pattern collapses to a single major peak, over-coupling at C-2 has occurred.
-
Protocol B: C-2 Buchwald-Hartwig Amination
Objective: Install an amine at the sterically hindered C-2 position.
-
Reagent Assembly: Charge a vial with the C-4 coupled intermediate (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.5 equiv).
-
Reaction Conditions: Suspend in anhydrous 1,4-dioxane and heat to 90°C for 12 hours. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate oxidative addition into challenging C-Br bonds and accelerate reductive elimination, overcoming the steric bulk of the adjacent fluorine.
-
Self-Validation (¹⁹F NMR & MS):
-
Analytical Checkpoint: LC-MS will show the complete loss of the 1:1 bromine isotopic pattern.
-
Critical Validation: Run a crude ¹⁹F NMR. The fluorine signal will exhibit a distinct chemical shift (typically downfield) compared to the starting material due to the change in the ortho-substituent from a heavy halogen (Br) to an electron-donating nitrogen atom.
-
Protocol C: C-1 Carboxylic Acid Amidation
Objective: Convert the directing carboxylic acid into a stable amide linkage.
-
Activation: Dissolve the fully functionalized benzoic acid in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes. Causality: HATU rapidly converts the acid into a highly reactive O-At (7-azabenzotriazole) ester, which is resistant to hydrolysis but highly reactive toward amines.
-
Coupling: Add the target primary amine (1.5 equiv) and stir for 2 hours.
-
Self-Validation (TLC & Workup):
-
Analytical Checkpoint: On silica gel TLC (Hexanes/EtOAc 1:1 with 1% AcOH), observe the disappearance of the highly polar, streaking carboxylic acid spot and the appearance of a tight, less polar spot corresponding to the amide.
-
Workup Logic: Wash the organic layer extensively with saturated aqueous LiCl to remove DMF, followed by 1M HCl to strip unreacted amines, ensuring a highly pure crude product.
-
References
-
"CAS:1824271-34-2, 2-Bromo-3-fluoro-4-iodobenzoic acid", Bidepharm.
-
"2-Bromo-3-chloro-5-fluorobenzoic Acid", Benchchem.
-
"Bond dissociation energy", Wikipedia.
-
"Describing a Reaction: Bond Dissociation Energies", OpenStax Organic Chemistry.
Sources
Polyhalogenated Benzoic Acids: The Architects of Precision in Drug Discovery
Executive Summary
In the high-stakes arena of lead optimization, polyhalogenated benzoic acids have transcended their traditional role as simple reagents to become pivotal "architectural" building blocks. Their value lies not merely in the presence of halogen atoms, but in the strategic interplay between them. By exploiting the distinct electronic signatures of Fluorine (metabolic blocking), Chlorine/Bromine (lipophilicity and
This guide dissects the physicochemical rationale, synthetic access, and application of these building blocks, providing a roadmap for their integration into modern drug discovery workflows.
Part 1: The Physicochemical Rationale[1]
The incorporation of multiple halogen atoms onto a benzoic acid scaffold offers a multidimensional toolset for modulating drug-like properties. This is not a random addition; it is a calculated exploitation of the periodic table.
The Sigma-Hole ( -hole) and Halogen Bonding
Contrary to the classical view of halogens as purely electron-rich Lewis bases, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1][2] While the equatorial belt is electron-rich, the region along the C-X bond axis is electron-deficient. This positive cap is the
-
Mechanism: The
-hole allows the halogen to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with backbone carbonyls or specific residues in the target protein.[2] -
Trend:
-hole magnitude increases with polarizability: I > Br > Cl > F . Fluorine generally does not exhibit a significant -hole due to its high electronegativity and low polarizability [1].[3]
Orthogonal Reactivity & Bioisosterism
Polyhalogenated benzoic acids allow for "programmed" synthesis. The distinct bond dissociation energies (C-I: ~57 kcal/mol vs. C-F: ~115 kcal/mol) enable chemoselective functionalization.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Primary Role | Metabolic Blocker | Lipophilicity/ | Synthetic Handle/ | Synthetic Handle |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Strength (kcal/mol) | ~115 | ~84 | ~72 | ~57 |
Visualization: The Decision Matrix
The following decision tree illustrates the logic for selecting specific polyhalogenated benzoic acid building blocks based on SAR (Structure-Activity Relationship) requirements.
Figure 1: Strategic selection of halogen atoms for benzoic acid scaffold optimization.
Part 2: Synthetic Strategies & The "Halogen Dance"
Accessing specific substitution patterns on polyhalogenated benzoic acids (e.g., 2-bromo-4,5-difluorobenzoic acid) is often non-trivial due to directing group conflicts. The Halogen Dance (Base-Catalyzed Halogen Migration) is the most powerful technique in this domain, allowing the thermodynamic rearrangement of halogens on the aromatic ring [2].
The Mechanism of Migration
The reaction proceeds via a lithium-halogen exchange followed by isomerization to a more stable lithiated species.
-
Initiation: Lithium-halogen exchange (usually at Br or I) generates an unstable kinetic aryl lithium intermediate.
-
Migration: The aryl lithium abstracts a halogen from a neighboring position on another molecule (or via a "walk" mechanism), eventually settling the lithium at the position adjacent to the most acidic proton or the position stabilized by chelating groups (e.g., adjacent to the carboxylate or F).
-
Trapping: The thermodynamically stable intermediate is quenched with an electrophile (e.g., CO2 to form the benzoic acid).
Site-Selective Cross-Coupling
Once the building block is synthesized, the distinct reactivity of the halogens allows for iterative functionalization.
-
Step 1: Suzuki-Miyaura coupling at the Iodo- or Bromo- position (most labile).
-
Step 2: Nucleophilic Aromatic Substitution (
) at the Fluoro- position (activated by electron-withdrawing groups). -
Step 3: Amide coupling at the Carboxylic Acid .
Figure 2: The Halogen Dance workflow for accessing thermodynamically stable polyhalogenated benzoic acids.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-fluoro-5-chlorobenzoic Acid via Halogen Dance
Rationale: This protocol utilizes the "Halogen Dance" to position the bromine atom adjacent to the carboxyl group, a pattern difficult to achieve via direct electrophilic halogenation.
Reagents:
-
1-Bromo-3-fluoro-4-chlorobenzene (Starting Material)
-
Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)
-
Dry THF
-
Dry Ice (
)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add dry THF (50 mL) and cool to -78°C.
-
Base Addition: Add LiTMP (1.1 eq) dropwise. Ensure internal temperature does not rise above -70°C.
-
Substrate Addition: Dissolve 1-bromo-3-fluoro-4-chlorobenzene (10 mmol) in THF (10 mL) and add dropwise to the base solution over 20 minutes.
-
The "Dance": Stir at -78°C for 1 hour. Crucial Step: Allow the temperature to rise slowly to -40°C over 30 minutes. This thermal window promotes the migration of the lithiated species to the thermodynamically favored position (ortho to Fluorine/stabilized by the "ortho-effect").
-
Quenching: Cool back to -78°C. Cannulate the reaction mixture onto an excess of crushed Dry Ice (solid
) in anhydrous ether. -
Workup: Allow to warm to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Hexane/EtOAc to yield the target benzoic acid.
Validation Check:
- NMR should show a shift distinct from the starting material.
-
The disappearance of the proton ortho to the fluorine (if applicable) confirms carboxylation at that site.
Protocol B: Site-Selective Suzuki Coupling
Rationale: Selectively coupling at the Bromine position while retaining the Chlorine for future functionalization.
Reagents:
-
Polyhalogenated Benzoic Acid (from Protocol A)
-
Boronic Acid (
) - (Catalyst)
- (Base)
-
DME/Water (Solvent)
Methodology:
-
Mix: Combine the benzoic acid (1 eq), Boronic acid (1.1 eq), and
(2 eq) in degassed DME/Water (4:1). -
Catalyst: Add
(5 mol%). -
Control: Heat to 60°C (Do NOT reflux yet). The lower temperature favors oxidative addition into the C-Br bond over the stronger C-Cl bond [3].
-
Monitor: Check LC-MS for consumption of starting material. If C-Cl coupling begins, lower temperature to 45°C.
Part 4: Case Studies in Medicinal Chemistry
Vemurafenib (Zelboraf)
While not a simple benzoic acid derivative, the core structure of Vemurafenib (BRAF inhibitor) relies heavily on a polyhalogenated core (difluorophenyl sulfonamide moiety). The synthesis utilizes the differential reactivity of halogens to assemble the core scaffold, demonstrating the utility of F/Cl substitution for metabolic stability and hydrophobic pocket filling.
Diflunisal
A classic example of a drug derived from polyhalogenated building blocks.
-
Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.
-
Role of Halogens: The two fluorine atoms on the pendant phenyl ring increase lipophilicity and metabolic resistance compared to the non-fluorinated analog, enhancing its anti-inflammatory duration of action.
References
-
Politzer, P., et al. (2007).[3] "Halogen bonding: the sigma-hole." Journal of Molecular Modeling. Link
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Reviews. Link
-
Palani, V., et al. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews. Link
-
Xu, H., et al. (2014). "Recent advances in the synthesis of phthalides and phthalazinones." RSC Advances. (Contextualizing benzoic acid derivatization). Link
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An In-depth Technical Guide to 2-Bromo-3-fluoro-4-iodobenzoic Acid: Synthesis, Characterization, and Sourcing of Structural Analogs for Pharmaceutical Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis of 2-Bromo-3-fluoro-4-iodobenzoic Acid
The synthesis of a polysubstituted aromatic compound such as 2-Bromo-3-fluoro-4-iodobenzoic acid requires a strategic approach to control the regioselectivity of the halogenation steps. A plausible synthetic route, starting from commercially available 3-fluoro-4-nitrobenzoic acid, is outlined below. This multi-step process involves nitration, reduction, diazotization (Sandmeyer reaction), and finally, iodination.
Caption: Proposed synthetic workflow for 2-Bromo-3-fluoro-4-iodobenzoic acid.
Experimental Protocol:
Step 1: Bromination of 3-Fluoro-4-nitrobenzoic Acid
-
To a solution of 3-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr3).
-
Slowly add a stoichiometric amount of bromine (Br2) dropwise at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-3-fluoro-4-nitrobenzoic acid.
Causality: The nitro group is a strong deactivating group, directing the electrophilic aromatic substitution (bromination) to the meta position. The fluorine atom is an ortho, para-director but is a weaker director than the nitro group's deactivating effect. Therefore, the bromine will preferentially add at the 2-position.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 2-bromo-3-fluoro-4-nitrobenzoic acid in a mixture of ethanol and water.
-
Add an excess of iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product, 4-amino-2-bromo-3-fluorobenzoic acid, with an organic solvent.
Causality: The reduction of the nitro group to an amine is a standard transformation, essential for the subsequent diazotization reaction. Iron in acidic media is a classic and effective reagent for this purpose.
Step 3: Diazotization and Sandmeyer Iodination
-
Dissolve the 4-amino-2-bromo-3-fluorobenzoic acid in a cold aqueous solution of sulfuric acid (or hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.
-
Extract the final product, 2-Bromo-3-fluoro-4-iodobenzoic acid, with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The Sandmeyer reaction is a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[1]
Structural Characterization
A comprehensive structural characterization is crucial to confirm the identity and purity of the synthesized 2-Bromo-3-fluoro-4-iodobenzoic acid.
Caption: A typical workflow for the structural characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data for 2-Bromo-3-fluoro-4-iodobenzoic acid is presented below. These values are estimates and may vary depending on the solvent and experimental conditions.[2][3][4][5]
| Predicted Spectroscopic Data | |
| ¹H NMR | The spectrum is expected to show two doublets in the aromatic region for the two remaining protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group. |
| ¹³C NMR | The spectrum should display seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons, each uniquely influenced by the attached substituents. |
| ¹⁹F NMR | A singlet is expected for the fluorine atom, with its chemical shift being characteristic of its position relative to the other halogens. |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6] Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[7]
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch (a strong peak around 1700 cm⁻¹), and C-halogen stretches in the fingerprint region.[8][9]
Applications in Drug Discovery
Halogenated benzoic acids are pivotal building blocks in medicinal chemistry. The unique combination of bromo, fluoro, and iodo substituents on the benzoic acid scaffold of the target molecule offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine and iodine atoms can be used to fine-tune lipophilicity and electronic properties.
-
Bioisosteric Replacement: The different halogens can act as bioisosteres for other functional groups, allowing for the exploration of structure-activity relationships (SAR).
-
Introduction of Synthetic Handles: The bromine and iodine atoms provide reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures.
Commercially Available Isomers and Suppliers
For researchers who require immediate access to structurally similar compounds, several isomers of bromo-fluoro-iodobenzoic acid are commercially available. These can serve as excellent starting points for research programs.
| Compound Name | CAS Number |
| 4-Bromo-2-fluoro-3-iodobenzoic acid | 1809157-98-9[10] |
| 4-Bromo-3-fluoro-2-iodobenzoic acid | 1823316-00-2[8][11][12] |
| 3-Bromo-5-fluoro-2-iodobenzoic acid | 2092613-57-3[13] |
Selected Suppliers of Functionalized Benzoic Acids
The following table lists reputable suppliers of specialty chemicals, including a wide range of functionalized benzoic acids for research and development.
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- 2. acdlabs.com [acdlabs.com]
- 3. PROSPRE [prospre.ca]
- 4. NMR Predictor - Documentation [docs.chemaxon.com]
- 5. Visualizer loader [nmrdb.org]
- 6. youtube.com [youtube.com]
- 7. 3-Bromo-5-fluoro-4-iodobenzoic acid | Benchchem [benchchem.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR spectrum [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
Structure-Activity Relationship (SAR) of Fluorinated Benzoic Acids: A Technical Guide for Medicinal Chemistry
Executive Summary: The Fluorine Paradigm
In modern medicinal chemistry, fluorinated benzoic acids serve as indispensable structural motifs. The strategic installation of fluorine onto an aromatic carboxylic acid scaffold profoundly alters its physicochemical profile, offering a precise tool to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD). As a Senior Application Scientist, I approach fluorination not merely as a structural substitution, but as a multidimensional perturbation of a molecule's electronic distribution, hydration sphere, and steric conformation.
This guide dissects the Structure-Activity Relationship (SAR) of fluorinated benzoic acids, exploring the causality behind pKa modulation, lipophilicity shifts, and metabolic shielding, supported by self-validating experimental protocols.
Mechanistic SAR: Physicochemical Property Modulation
Acidity (pKa) Tuning: Inductive vs. Resonance Effects
The introduction of fluorine to the benzoic acid ring modifies its electronic properties through a competition between its strong
-
Ortho-Fluorination (2-Fluorobenzoic acid): The proximity of the highly electronegative fluorine atom to the carboxylate group maximizes the inductive effect, stabilizing the conjugate base and drastically lowering the pKa to 3.27 (compared to 4.20 for unsubstituted benzoic acid) [[1]].
-
Meta-Fluorination (3-Fluorobenzoic acid): At the meta position, resonance effects are negligible. The inductive effect operates cleanly, resulting in a moderate pKa reduction to 3.86 [[2]].
-
Para-Fluorination (4-Fluorobenzoic acid): The inductive effect decays significantly over distance. Concurrently, the
-resonance effect of the fluorine atom partially counteracts the electron withdrawal, resulting in a minimal pKa shift to 4.14 [[3]].
Lipophilicity (logP) and Membrane Partitioning
Fluorination generally increases lipophilicity, which is an excellent proxy for membrane permeability. However, the exact shift in the octanol-water partition coefficient (logP) is highly dependent on the dipole moment of the resulting isomer. For instance, 3-fluorobenzoic acid exhibits a higher logP (2.16) than 4-fluorobenzoic acid (2.07) because the meta-substitution creates a less polarizable overall molecular dipole compared to the para-substituted analog [[2]].
Metabolic Stability: Beyond Bond Strength
A prevailing oversimplification in drug design is that fluorination blocks metabolism solely because the C-F bond (up to 126 kcal/mol) is stronger than the C-H bond (113 kcal/mol). While thermodynamically true, the improved metabolic stability of fluorinated aromatics is largely driven by electronic deactivation and altered enzyme affinity [[4]]. Fluorine withdraws electron density from the aromatic ring, raising the activation energy required for Cytochrome P450 (CYP450) enzymes to form the intermediate tetrahedral complex during aromatic hydroxylation.
Fig 1. SAR logic tree illustrating the position-dependent effects of fluorination.
Quantitative Data: Physicochemical Properties
The table below summarizes the experimentally determined physicochemical properties of key fluorinated benzoic acids, highlighting the non-linear relationship between fluorine position, acidity, and lipophilicity [[1], [2], [3]].
| Compound | pKa (at 25°C) | logP | Key SAR Observation |
| Benzoic Acid | 4.20 | 1.87 | Baseline reference scaffold. |
| 2-Fluorobenzoic Acid | 3.27 | 1.80 | Strong ortho-inductive effect significantly lowers pKa. |
| 3-Fluorobenzoic Acid | 3.86 | 2.16 | Meta-position balances inductive withdrawal and lipophilicity. |
| 4-Fluorobenzoic Acid | 4.14 | 2.07 | Minimal pKa shift due to distance; resonance counteracts induction. |
| 2,4-Difluorobenzoic Acid | 2.85 | 1.60 | Additive electron-withdrawing effects drastically increase acidity. |
| 3,4-Difluorobenzoic Acid | 3.80 | 1.66 | Synergistic lipophilicity modulation with moderate acidity. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (the "why") and built-in quality control checkpoints.
Protocol 1: High-Throughput Lipophilicity (logD7.4) Determination via Shake-Flask LC-MS
Causality: We measure logD at pH 7.4 rather than logP because benzoic acids are predominantly ionized at physiological pH. The shake-flask method coupled with LC-MS/MS is preferred over HPLC retention time correlations because it provides absolute thermodynamic partitioning data, avoiding artifacts from silica-based stationary phases.
-
Buffer Preparation: Prepare 50 mM sodium phosphate buffer adjusted strictly to pH 7.4.
-
Causality: Mimics physiological pH to determine the exact ratio of ionized to unionized species partitioning into the lipid phase.
-
-
Partitioning: Add 10 µL of a 10 mM compound stock (in DMSO) to a vial containing 495 µL buffer and 495 µL n-octanol.
-
Causality: A 1:1 volumetric ratio provides a standard biphasic system. Keeping DMSO under 1% prevents co-solvent effects from artificially inflating aqueous solubility.
-
-
Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3,000 x g for 15 minutes.
-
Causality: Mechanical shaking ensures complete thermodynamic phase mixing; centrifugation breaks any micro-emulsions, ensuring a clean phase boundary.
-
-
Quantification: Analyze aliquots from both the aqueous and octanol phases via LC-MS/MS.
-
Causality: LC-MS/MS provides the high dynamic range required to detect trace amounts of highly hydrophilic or highly lipophilic compounds in the opposing phase.
-
-
Self-Validation Checkpoint: Calculate the total mass balance. If the combined recovery from both phases is < 90%, the assay is invalidated due to suspected compound aggregation or non-specific binding to the plastic vial.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality: This assay evaluates the vulnerability of the fluorinated scaffold to CYP450-mediated oxidative clearance (e.g., aromatic hydroxylation).
-
Master Mix Preparation: Combine Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL, 1 µM of the test fluorobenzoic acid, and 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: A 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding artifacts that can mask true clearance rates.
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Equilibrates the assay temperature to physiological conditions before initiating the enzymatic reaction.
-
-
Reaction Initiation: Add NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last synchronizes the exact start time (
) of the reaction.
-
-
Time-Course Sampling & Quenching: At 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins for clean LC-MS/MS injection.
-
-
Self-Validation Checkpoint: Run Verapamil in parallel as a high-clearance positive control. If the Verapamil half-life (
) exceeds 30 minutes, the assay is invalidated as the microsomes have lost catalytic activity.
Fig 2. Self-validating workflow for human liver microsome (HLM) metabolic stability assays.
Conclusion & Future Perspectives
The structure-activity relationship of fluorinated benzoic acids is governed by a delicate interplay of inductive electronics, resonance, and steric parameters. Moving forward, the integration of computational predictive models (e.g., DFT calculations for localized electron density) with high-throughput experimental validation will allow medicinal chemists to utilize multi-fluorinated benzoic scaffolds not just as passive structural linkers, but as active modulators of target residence time and metabolic half-life.
References
-
"On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective", PMC - NIH. URL:[Link]
-
"3-Fluorobenzoic acid", Wikipedia. URL:[Link]
-
"4-Fluorobenzoic acid", Wikipedia. URL:[Link]
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The Strategic Synthesis of Rare Fluoro-Iodo-Bromo Aromatic Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated aromatic compounds, particularly those bearing a unique combination of fluorine, bromine, and iodine, represent a class of exceptionally versatile building blocks in modern organic synthesis. Their distinct substitution patterns offer a powerful platform for the regioselective construction of complex molecular architectures, a critical advantage in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the synthetic strategies for accessing these rare scaffolds, delving into the nuanced interplay of directing group effects, metal-catalyzed cross-coupling reactions, and classical electrophilic aromatic substitution. By understanding the underlying principles of reactivity and selectivity, researchers can unlock the full potential of these unique synthons for the development of novel chemical entities.
Introduction: The Unparalleled Utility of Tri-Halogenated Aromatic Scaffolds
The strategic incorporation of multiple, distinct halogen atoms onto an aromatic ring provides a powerful handle for sequential and site-selective functionalization. Each halogen—fluorine, bromine, and iodine—imparts unique electronic and steric properties to the scaffold, influencing its reactivity in subsequent transformations.
-
Fluorine: The most electronegative element, fluorine's presence can significantly alter the acidity of adjacent protons, enhance metabolic stability, and modulate the binding affinity of a molecule to its biological target.[1][2][3] Its introduction is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[1][3]
-
Bromine and Iodine: These larger halogens are excellent participants in a wide array of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.[4][5][6] The differential reactivity of the C-Br and C-I bonds allows for programmed, sequential bond formation, a cornerstone of modern synthetic strategy.[6][7]
The combination of these three halogens on a single aromatic ring creates a "synthetic playground" where each position can be addressed with a high degree of precision. This guide will explore the key methodologies for constructing these valuable scaffolds.
Synthetic Strategies: A Multi-pronged Approach
The synthesis of fluoro-iodo-bromo aromatic scaffolds necessitates a careful consideration of regioselectivity. The desired substitution pattern will dictate the most appropriate synthetic route, which can be broadly categorized into two main approaches: "bottom-up" construction of the halogenated ring and "top-down" functionalization of a pre-existing aromatic core.
Directed ortho-Metalation (DoM): Precision Engineering of Substitution Patterns
Directed ortho-metalation (DoM) stands as one of the most powerful tools for the regioselective functionalization of aromatic rings.[8][9][10] This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[8][11] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles, including sources of iodine and bromine.
Fluorine itself can act as a moderate directing group, facilitating lithiation at the neighboring position.[12][13] This property is particularly useful for the synthesis of scaffolds where a fluorine atom is positioned ortho to another functional group.
Conceptual Workflow for Directed ortho-Metalation
Caption: Directed ortho-Metalation (DoM) Workflow.
Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene via DoM
A practical example of DoM is the synthesis of 1-bromo-3-fluoro-4-iodo-2-methylbenzene.[14] This protocol highlights the precise control achievable with this methodology.
-
Preparation of Lithium Diisopropylamide (LDA): A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C to generate LDA in situ.
-
Lithiation: A solution of 4-bromo-2-fluoro-1-iodobenzene in THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for an additional hour at this temperature to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2 hours, allowing the methyl group to be introduced at the lithiated position.
-
Workup: The reaction is warmed to room temperature and quenched with water. The product is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the desired product.[14]
Table 1: Key Parameters for the Synthesis of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene
| Parameter | Value |
| Starting Material | 4-bromo-2-fluoro-1-iodobenzene |
| Base | Lithium Diisopropylamide (LDA) |
| Electrophile | Methyl Iodide |
| Solvent | Tetrahydrofuran (THF) / Hexanes |
| Temperature | -78 °C |
| Yield | Quantitative[14] |
Electrophilic Aromatic Substitution: The Classical Approach
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the direct halogenation of aromatic rings.[15][16] While generally less regioselective than DoM, EAS can be a viable strategy, particularly when the directing effects of existing substituents favor the desired substitution pattern.
The reactivity of halogens in EAS follows the order F₂ > Cl₂ > Br₂ > I₂. Direct fluorination is often too vigorous and difficult to control.[15] Therefore, fluorine is typically introduced using alternative methods such as the Balz-Schiemann reaction.[17] Bromination and iodination are more commonly employed in the synthesis of these scaffolds.
-
Bromination: Typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[16]
-
Iodination: Often requires an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species in situ.[7]
The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing.
Metal-Catalyzed Cross-Coupling Reactions: Building Complexity
Once a di- or tri-halogenated scaffold is in hand, metal-catalyzed cross-coupling reactions provide a powerful means to introduce additional complexity with high precision. The differential reactivity of the carbon-halogen bonds is key to achieving selectivity. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7] This allows for the selective reaction at one position while leaving the others intact for subsequent transformations.
Reactivity Hierarchy in Cross-Coupling Reactions
Caption: Relative reactivity of carbon-halogen bonds.
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base.[4][5][18] It is widely used for the formation of carbon-carbon bonds.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][19][20]
By carefully selecting the reaction conditions and the coupling partners, it is possible to sequentially functionalize a fluoro-iodo-bromo aromatic scaffold. For instance, a Sonogashira coupling could be performed selectively at the C-I position, followed by a Suzuki-Miyaura coupling at the C-Br position, leaving the C-F bond untouched.
Spectroscopic Characterization
The unambiguous identification of the synthesized fluoro-iodo-bromo aromatic scaffolds relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for determining the substitution pattern of the aromatic ring. The chemical shifts and coupling constants provide detailed information about the electronic environment of each nucleus.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. The isotopic pattern of bromine and iodine can also aid in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The C-F, C-Br, and C-I stretching vibrations can be observed in the fingerprint region of the spectrum.
Applications in Drug Discovery and Materials Science
The unique properties of fluoro-iodo-bromo aromatic scaffolds make them highly valuable in several areas of chemical research.
-
Medicinal Chemistry: The ability to introduce different functional groups at specific positions on the aromatic ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and iodine atoms serve as handles for further diversification.[1]
-
Materials Science: Polyhalogenated aromatic compounds are precursors to a wide range of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific arrangement of the halogen atoms can influence the material's electronic properties, thermal stability, and self-assembly behavior.
Conclusion
The synthesis of rare fluoro-iodo-bromo aromatic scaffolds presents a significant challenge in organic chemistry, requiring a sophisticated understanding of regioselectivity and reactivity. However, the mastery of techniques such as directed ortho-metalation and sequential metal-catalyzed cross-coupling reactions provides access to a class of exceptionally versatile building blocks. The ability to precisely control the substitution pattern on the aromatic ring opens up new avenues for the design and synthesis of novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. As our understanding of these synthetic methodologies continues to evolve, so too will the impact of these unique scaffolds on chemical innovation.
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- Process for producing a halobenzene.
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- Directed ortho metal
- Process for halogenation of benzene and benzene derivatives.
- Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds.
- Preparation of Haloarenes.
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- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
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A Technical Guide to Novel Halogenated Benzoic Acid Derivatives in Agrochemical Research
This guide provides an in-depth exploration of halogenated benzoic acid derivatives, a pivotal class of molecules in modern agrochemical research. We will delve into the core scientific principles that underpin their function, from their molecular mechanism of action to the rational design and synthesis of novel analogues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
The Scientific Imperative for Innovation in Herbicides
The development of effective and selective herbicides is a cornerstone of modern agriculture, ensuring food security for a growing global population. Halogenated benzoic acids, particularly those acting as synthetic auxins, have long been a vital tool for weed management. However, the emergence of herbicide-resistant weeds necessitates a continuous cycle of innovation. Understanding the intricate structure-activity relationships (SAR) and the molecular targets of these compounds is paramount for designing the next generation of more potent, selective, and environmentally benign agrochemicals.
Mechanism of Action: Hijacking the Plant's Growth Machinery
Halogenated benzoic acid herbicides function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), the most common auxin. They induce a state of uncontrolled and disorganized growth, ultimately leading to plant death. This is achieved by binding to and activating the auxin signaling pathway, a complex system that regulates numerous aspects of plant development.
The core of this pathway involves the TIR1/AFB F-box proteins , which are the primary auxin receptors. In the presence of auxin (natural or synthetic), these receptors form a complex with an Aux/IAA transcriptional repressor . This binding event tags the repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs) , which can then bind to auxin-responsive promoters in the DNA and activate the transcription of a wide range of genes. The overstimulation of this pathway by synthetic auxins leads to the accumulation of abscisic acid and ethylene, resulting in epinastic growth, tissue damage, and eventual plant death.
Figure 1: Simplified diagram of the synthetic auxin mechanism of action.
Synthesis of Novel Halogenated Benzoic Acid Derivatives
The synthesis of novel halogenated benzoic acid derivatives is a key activity in the discovery of new agrochemicals. The strategic placement of halogen atoms and other functional groups on the benzoic acid scaffold can significantly impact the molecule's herbicidal activity, selectivity, and metabolic stability.
A common synthetic route involves the electrophilic halogenation of a benzoic acid precursor. The choice of halogenating agent and reaction conditions can be tailored to achieve the desired substitution pattern. For example, the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst can facilitate the regioselective halogenation of the aromatic ring.
Exemplary Protocol: Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)
This protocol outlines a representative synthesis of Dicamba, a widely used halogenated benzoic acid herbicide.
Step 1: Nitration of 2,5-dichlorophenol
-
In a fume hood, dissolve 2,5-dichlorophenol in glacial acetic acid.
-
Slowly add a solution of nitric acid in acetic acid while maintaining the temperature below 20°C.
-
Stir the reaction mixture for 2 hours.
-
Pour the mixture into ice water to precipitate the product, 2,5-dichloro-4-nitrophenol.
-
Filter, wash with cold water, and dry the product.
Step 2: Reduction of the Nitro Group
-
Suspend the 2,5-dichloro-4-nitrophenol in ethanol.
-
Add a reducing agent, such as tin(II) chloride, in the presence of hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 4-amino-2,5-dichlorophenol.
-
Filter, wash with water, and dry the product.
Step 3: Sandmeyer Reaction
-
Dissolve the 4-amino-2,5-dichlorophenol in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in potassium cyanide.
-
Slowly add the diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.
-
Stir the reaction for 1 hour, then heat to 50°C for 30 minutes.
-
Cool the mixture and extract the product, 3,6-dichloro-2-hydroxybenzonitrile, with an organic solvent.
Step 4: Methylation
-
Dissolve the 3,6-dichloro-2-hydroxybenzonitrile in a suitable solvent, such as acetone.
-
Add a base, such as potassium carbonate, followed by dimethyl sulfate.
-
Reflux the mixture for 6 hours.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain 3,6-dichloro-2-methoxybenzonitrile.
Step 5: Hydrolysis
-
Reflux the 3,6-dichloro-2-methoxybenzonitrile in an aqueous solution of sodium hydroxide for 12 hours.
-
Cool the reaction and acidify with hydrochloric acid to precipitate the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).
-
Filter, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
A Comprehensive Technical Guide to the Solubility of 2-Bromo-3-fluoro-4-iodobenzoic Acid in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of Complex Molecules
Section 1: Physicochemical Profile and Solubility Predictions
2-Bromo-3-fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom, a fluorine atom, an iodine atom, and a carboxylic acid group on a benzene ring, suggests a molecule with significant polarity and the potential for hydrogen bonding. These characteristics are pivotal in determining its interaction with various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFIO₂ | ChemScene[1] |
| Molecular Weight | 344.90 g/mol | ChemScene[1] |
| Predicted LogP | 2.891 | ChemScene[1] |
| Topo. Polar Surface Area | 37.3 Ų | PubChem[2] |
The predicted LogP value suggests a moderate lipophilicity, indicating that while it will have some affinity for non-polar solvents, its solubility is likely to be more significant in polar organic solvents, particularly those capable of acting as hydrogen bond donors or acceptors. The presence of the carboxylic acid group is expected to dominate its solubility behavior, especially in protic solvents.
Section 2: Experimental Determination of Solubility
The cornerstone of understanding solubility lies in precise and accurate experimental measurement. Several well-established methods can be employed, each with its own set of advantages and considerations.
The Gravimetric Method: A Gold Standard for Thermodynamic Solubility
The gravimetric method is a fundamental and highly reliable technique for determining the equilibrium solubility of a solid in a liquid.[3] It directly measures the mass of the dissolved solute in a saturated solution.
The choice of the gravimetric method is underpinned by its directness and reliance on a fundamental physical property: mass. This minimizes potential interferences from chromophores or other chemical species that might affect spectroscopic methods. The key to this method's success lies in achieving a true equilibrium state, where the rate of dissolution equals the rate of precipitation.
The protocol's trustworthiness is ensured by the inclusion of a step to confirm that saturation has been reached. This is achieved by measuring the concentration at different time points until a constant value is obtained.[3]
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-Bromo-3-fluoro-4-iodobenzoic acid to a series of sealed vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial for ensuring a saturated state.
-
Equilibrate the vials at a constant temperature using a thermostatically controlled shaker or water bath. The temperature should be recorded and maintained throughout the experiment.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours), with periodic agitation to facilitate dissolution.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.
-
The final weight of the residue represents the mass of the dissolved 2-Bromo-3-fluoro-4-iodobenzoic acid.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
-
Diagram of the Gravimetric Solubility Determination Workflow:
Sources
A Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-4-iodobenzoic Acid and Structurally Related Compounds
Disclaimer: This document is intended for use by trained professionals in research and development environments. A specific, verified Safety Data Sheet (SDS) for 2-Bromo-3-fluoro-4-iodobenzoic acid is not publicly available at the time of publication. The following guidance has been synthesized by expert analysis of SDS and toxicological data for structurally analogous, multi-halogenated benzoic acids. All procedures should be conducted following a thorough, site-specific risk assessment.
Section 1: Compound Profile and Hazard Synthesis
2-Bromo-3-fluoro-4-iodobenzoic acid (C₇H₃BrFIO₂) is a poly-halogenated aromatic carboxylic acid. Such molecules are valuable building blocks in medicinal chemistry and materials science, often utilized in cross-coupling reactions to construct complex molecular architectures. The presence of multiple, different halogen substituents (Br, F, I) on the benzoic acid core creates a unique electronic and steric profile, but also necessitates a cautious approach to handling.
Due to the lack of specific safety data for the title compound, this guide is built upon a composite hazard profile derived from its structural isomers and related molecules. The toxicological and safety data for these surrogates are highly consistent, providing a reliable foundation for risk assessment.
Table 1: Comparative Hazard Data of Structurally Related Halogenated Benzoic Acids
| Compound Name | CAS Number | Key Hazard Classifications | Source |
|---|---|---|---|
| 2-Bromo-3-fluorobenzoic acid | 132715-69-6 | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory) | [1][2] |
| 2-Bromo-3-iodobenzoic acid | 855198-37-7 | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE 3 (Respiratory) | [3] |
| 4-Fluoro-3-iodobenzoic acid | 403-18-9 | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE 3 (Respiratory) | [4] |
| 4-Bromo-2-fluoro-5-iodobenzoic acid | 1521585-65-8 | Acute Toxicity, Oral (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE 3 (Respiratory) |[5] |
Based on this consistent data, it is prudent to handle 2-Bromo-3-fluoro-4-iodobenzoic acid as, at minimum, a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Section 2: Proactive Control Measures: Engineering and Personal Protective Equipment (PPE)
The primary principle for handling this class of compounds is the elimination of exposure pathways. This is achieved through a combination of engineering controls and rigorously applied PPE.
Engineering Controls
All manipulations of solid 2-Bromo-3-fluoro-4-iodobenzoic acid and its solutions must be performed within a certified chemical fume hood.[6][7] The fume hood provides critical protection against the inhalation of fine powders and vapors, which is a primary risk given the compound's classification as a respiratory irritant. The work area should be maintained under negative pressure relative to the surrounding lab space.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.
-
Hand Protection: Chemical-resistant nitrile gloves are required. Given that halogenated organic compounds can exhibit varying permeation rates, it is advisable to double-glove if significant handling is anticipated. Always wash hands thoroughly with soap and water after removing gloves.[2][6]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure that street clothes are fully covered.
-
Respiratory Protection: For standard operations within a fume hood, additional respiratory protection is not typically required. However, in the case of a large spill or engineering control failure, personnel must use an appropriate respirator (e.g., NIOSH/MSHA or EN 149 approved) until the area is confirmed to be safe.[4][7]
Section 3: Standard Operating Procedures for Safe Handling & Storage
Handling Solid Compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Dispensing: The compound is expected to be a solid (powder or crystalline).[8][9] To prevent aerosolization of fine particles, carefully open the container inside the fume hood. Use a dedicated spatula to dispense the required amount onto a weigh paper or into a tared vessel. Avoid creating dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately capped or covered to prevent vapor release.
-
Post-Handling: Tightly seal the source container. Decontaminate all tools and the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of all contaminated consumables as hazardous waste.
Storage
Store 2-Bromo-3-fluoro-4-iodobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Some related compounds specify storage with protection from light and at refrigerated temperatures (2-8°C) to ensure long-term stability.[10]
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. The following workflows should be familiar to all personnel working with the compound.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide plenty of water to drink. Seek immediate medical attention.[5]
Spill Management Workflow
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Section 5: Waste Management and Disposal
All waste containing 2-Bromo-3-fluoro-4-iodobenzoic acid, whether solid or in solution, must be treated as hazardous chemical waste.
-
Segregation: Do not mix halogenated organic waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]
-
Containment: Use a dedicated, properly labeled, and leak-proof container for all waste. The label must clearly state "Hazardous Waste" and list the full chemical name of the contents.
-
Disposal: The container should be kept closed when not in use and stored in a designated satellite accumulation area.[7] Arrange for pickup and disposal through your institution's certified EHS provider.[2]
References
- ChemScene. (n.d.). 4-Bromo-2-fluoro-3-iodobenzoic acid.
-
PubChem. (n.d.). 2-Bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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PubChem. (n.d.). 2-Bromo-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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California Air Resources Board. (n.d.). SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. Retrieved from [Link]
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Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
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Methodological & Application
Selective Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-4-iodobenzoic acid
Application Note & Protocol Guide
Topic: Selective Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-iodobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Pharmaceutical Scaffolding
In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Substituted benzoic acids are privileged scaffolds, and the ability to functionalize them in a controlled, site-selective manner is a powerful tool for generating molecular diversity. The molecule 2-Bromo-3-fluoro-4-iodobenzoic acid presents a unique synthetic challenge and opportunity. It possesses two distinct carbon-halogen bonds suitable for palladium-catalyzed cross-coupling reactions: a carbon-iodine bond and a carbon-bromine bond.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of carbon-carbon bond formation due to its mild conditions and exceptional functional group tolerance.[1][2][3] The key to unlocking the full potential of a dihalogenated substrate like this lies in achieving high chemoselectivity—preferentially reacting at one site while leaving the other intact for subsequent transformations. This application note provides a detailed guide to the principles and protocols for achieving selective Suzuki-Miyaura coupling on 2-Bromo-3-fluoro-4-iodobenzoic acid, focusing first on the more reactive C-I bond and subsequently on the C-Br bond.
The Mechanistic Basis for Selectivity: A Tale of Two Halogens
The ability to discriminate between the C-I and C-Br bonds is rooted in the fundamental mechanism of the Suzuki-Miyaura reaction, specifically the rate-determining oxidative addition step.[1][2][4][5]
The generally accepted catalytic cycle proceeds through three main stages:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) species.[4][5][6]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][6]
Selectivity arises because the rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond.[7][8]
| Bond | Approximate Bond Dissociation Energy (kcal/mol) |
| C–I (in Iodobenzene) | ~65 |
| C–Br (in Bromobenzene) | ~81 |
| C–Cl (in Chlorobenzene) | ~96 |
| C–F (in Fluorobenzene) | ~125 |
| Data adapted from studies on aryl halide reactivity.[7] |
This energy difference means that the oxidative addition of a Pd(0) catalyst into the C-I bond occurs at a much faster rate and under milder conditions than its insertion into the C-Br bond.[8][9] By carefully controlling the reaction parameters—particularly temperature and the nature of the palladium catalyst—we can exploit this kinetic difference to achieve highly selective mono-functionalization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 1: Selective Coupling at the C-4 (Iodo) Position
This protocol is designed to achieve mono-arylation at the more reactive C-I bond, leaving the C-Br bond available for further diversification. The key is to use mild conditions and a standard palladium catalyst that are sufficient for C-I activation but not for the more robust C-Br bond.
Materials and Reagents
-
Substrate: 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 mmol)
-
Boronic Acid/Ester: Arylboronic acid or its pinacol ester (1.1 - 1.2 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 mmol, 2-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 mmol)
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 5 mL total) or Toluene/Water.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen).
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask containing the solids.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at a relatively low temperature, typically 60-80 °C . Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The reaction is often complete within 2-6 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight product spot corresponding to the mono-coupled product.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, ensuring the product moves to the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-3-fluoro-4-aryl-benzoic acid.[10]
Protocol 2: Sequential Coupling at the C-2 (Bromo) Position
This protocol assumes the starting material is the product from Protocol 1 (2-bromo-3-fluoro-4-aryl-benzoic acid). Activating the stronger C-Br bond requires more forcing conditions and often a more active catalytic system.
Materials and Reagents
-
Substrate: 2-bromo-3-fluoro-4-aryl-benzoic acid (1.0 mmol)
-
Boronic Acid/Ester: A different Arylboronic acid or its pinacol ester (1.2 - 1.5 mmol)
-
Catalyst System:
-
Base: A stronger base such as Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 mmol).
-
Solvent: A degassed high-boiling solvent such as Toluene, 1,4-Dioxane, or t-Amyl alcohol.
-
Equipment: Same as Protocol 1.
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the mono-arylated substrate (1.0 mmol), the second arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, briefly stir the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand in a small amount of the reaction solvent to pre-form the active catalyst before adding it to the main reaction flask.
-
Catalyst Addition: Add the palladium source and ligand (or the pre-formed catalyst mixture) to the reaction flask.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of Toluene) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at a higher temperature, typically 100-120 °C . Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by LC-MS. These reactions may require longer times (12-24 hours) due to the less reactive C-Br bond.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final 2,4-diaryl-3-fluorobenzoic acid.
Summary of Conditions for Selectivity
| Parameter | Protocol 1: C-I Coupling | Protocol 2: C-Br Coupling | Rationale for Selectivity |
| Target Bond | C-I | C-Br | The C-I bond is weaker and kinetically favored.[8] |
| Temperature | 60 - 80 °C (Mild) | 100 - 120 °C (Forcing) | Lower temperatures provide enough energy for C-I cleavage but not C-Br. |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(PPh₃)₄ is a standard, moderately active catalyst sufficient for the reactive C-I bond. |
| Ligand | PPh₃ (integral to catalyst) | Bulky, electron-rich phosphines (e.g., PCy₃, SPhos) | Electron-rich ligands facilitate the more difficult oxidative addition into the stronger C-Br bond.[4][5][6] |
| Base | K₂CO₃ / Na₂CO₃ (Milder) | K₃PO₄ / Cs₂CO₃ (Stronger) | Stronger bases can sometimes accelerate the catalytic cycle, which is necessary for the less reactive substrate. |
Workflow Visualization
Sources
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- 3. m.youtube.com [m.youtube.com]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Esterification of 2-Bromo-3-fluoro-4-iodobenzoic Acid
Introduction: Navigating the Synthesis of a Complex Pharmaceutical Building Block
2-Bromo-3-fluoro-4-iodobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its densely functionalized structure makes it a valuable scaffold for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and novel organic materials. The conversion of the carboxylic acid moiety into an ester is a critical transformation, often required to modulate solubility, improve pharmacokinetic properties, or enable further synthetic manipulations.
However, the esterification of this particular substrate presents notable challenges. The steric hindrance imposed by the ortho-bromo and -fluoro substituents can significantly impede the approach of an alcohol to the carbonyl carbon. Furthermore, the electronic effects of the three distinct halogen atoms influence the reactivity of the carboxylic acid. This guide provides a detailed analysis and robust protocols for three distinct and widely applicable esterification methods, empowering researchers to select and execute the optimal strategy for their specific synthetic goals.
Method Selection: A Comparative Overview
Choosing an appropriate esterification method is paramount to achieving high yields and purity. The three protocols detailed below offer a range of conditions, from harsh to exceptionally mild, each with distinct advantages and drawbacks for the target substrate.
-
Fischer-Speier Esterification: A classic, equilibrium-driven method employing an excess of alcohol in the presence of a strong acid catalyst. It is cost-effective and straightforward but often requires high temperatures and long reaction times, which may not be suitable for sensitive substrates.
-
Steglich Esterification: A mild and highly efficient method that utilizes a carbodiimide coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP).[1] It is particularly well-suited for sterically demanding acids and acid-labile substrates, as it proceeds under neutral conditions at room temperature.[2][3]
-
Diazomethane Derivatization: A rapid and high-yielding method specifically for the synthesis of methyl esters.[4][5] The reaction is often quantitative and requires minimal work-up. However, diazomethane is extremely toxic, carcinogenic, and potentially explosive, necessitating specialized equipment and stringent safety precautions.[6][7]
Protocol 1: Fischer-Speier Esterification
This method relies on acid catalysis to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol.[8] The reaction is an equilibrium process; therefore, using the alcohol as the solvent and removing the water by-product helps drive the reaction toward the ester product.[9]
Materials and Reagents
-
2-Bromo-3-fluoro-4-iodobenzoic acid
-
Alcohol (e.g., Methanol, Ethanol) (Anhydrous, excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., methanol, to serve as both reagent and solvent).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., H₂SO₄, ~5 mol%) to the stirring suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux.[10] The reaction temperature will be the boiling point of the alcohol used.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).
-
Cooling & Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.[11]
-
Transfer the solution to a separatory funnel and wash with water.
-
Carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution may cause foaming and pressure buildup.[11][12] Vent the funnel frequently.
-
Wash the organic layer with brine to remove residual water.[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.[14]
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation if applicable.[12]
Visualization: Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification
This protocol is ideal for overcoming the steric hindrance of the substrate. The reaction proceeds via an O-acylisourea intermediate formed between the carboxylic acid and a carbodiimide (DCC), which is then converted to a highly reactive N-acylpyridinium species by DMAP.[2][15] This active intermediate readily reacts with the alcohol.[16]
Materials and Reagents
-
2-Bromo-3-fluoro-4-iodobenzoic acid
-
Alcohol (e.g., Ethanol, Isopropanol) (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
-
Sintered glass funnel
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[17][18]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled, stirring reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[17]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-12 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Safety Precautions
-
DCC is a potent allergen and sensitizer. Always handle it with gloves in a fume hood.[19]
-
DMAP is toxic. Avoid inhalation and skin contact.
Visualization: Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Protocol 3: Diazomethane Derivatization for Methyl Ester
This method provides a rapid and clean conversion to the methyl ester. The carboxylic acid protonates diazomethane, forming a methyldiazonium cation, which is an excellent substrate for Sₙ2 attack by the carboxylate anion.[4][20]
WARNING: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[5][7] This procedure should only be performed by experienced personnel in a certified chemical fume hood, behind a blast shield, using specialized glassware with flame-polished joints.[6][7][21]
Materials and Reagents
-
2-Bromo-3-fluoro-4-iodobenzoic acid
-
Diazomethane (generated in situ as an ethereal solution)
-
Diethyl ether (anhydrous)
-
Acetic acid (for quenching)
-
Specialized diazomethane generation apparatus (e.g., from DIAZALD®)
-
Blast shield
Step-by-Step Protocol
-
Preparation: Dissolve 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 eq) in a minimal amount of methanol and dilute with diethyl ether in an Erlenmeyer flask. Cool the flask in an ice bath.
-
Diazomethane Generation: Generate a solution of diazomethane in diethyl ether according to established procedures (e.g., from N-methyl-N-nitroso-p-toluenesulfonamide, DIAZALD®).[21] This must be done immediately before use. Never store diazomethane solutions. [21]
-
Reaction: Slowly add the chilled, yellow ethereal solution of diazomethane to the stirring solution of the carboxylic acid until the yellow color persists (indicating a slight excess of diazomethane) and gas evolution (N₂) ceases.[4]
-
Quenching: Let the reaction stand for 10-15 minutes. Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
Work-up: The reaction mixture can be concentrated directly under reduced pressure (in a well-ventilated area) as the only by-product is nitrogen gas.[5]
-
Purification: The resulting methyl ester is often of high purity and may not require further purification. If necessary, it can be passed through a short plug of silica gel.
Visualization: Diazomethane Esterification Workflow
Caption: Workflow for Diazomethane Esterification.
Comparative Summary of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Diazomethane Derivatization |
| Reaction Conditions | High Temp (Reflux) | Mild (0 °C to RT) | Mild (0 °C to RT) |
| Key Reagents | Strong Acid (H₂SO₄) | DCC, DMAP | Diazomethane (CH₂N₂) |
| Substrate Scope | Good for simple alcohols | Excellent for hindered substrates[3] | Methyl esters only |
| Typical Reaction Time | 8 - 24 hours | 3 - 12 hours | < 1 hour |
| By-products | Water | Dicyclohexylurea (DCU) | Nitrogen Gas (N₂) |
| Work-up Complexity | Moderate (Aqueous washes) | Moderate (Filtration, washes) | Simple (Quench, evaporate) |
| Key Advantages | Inexpensive, simple setup | Mild conditions, high yield, wide scope | Very fast, high yield, clean reaction |
| Key Disadvantages | Harsh conditions, equilibrium limited | Expensive reagents, DCU removal | EXTREMELY HAZARDOUS [5][6][7][22] |
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- Vertex AI Search.
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- Vertex AI Search. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri - IISTE.org.ol to Benzoic Acid and Some Devices by Using Ecofri - IISTE.org.
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Application Note: Overcoming Meta-Deactivation in Nucleophilic Aromatic Substitution (SNAr) of 3-Fluorobenzoic Acids
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, modern catalytic workarounds, and validated experimental protocols for meta-SNAr.
Executive Summary
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pharmaceutical synthesis. However, executing SNAr on 3-fluorobenzoic acid presents a severe kinetic bottleneck. Because the electron-withdrawing carboxylate group (-COOH) is positioned meta to the fluorine leaving group, it cannot stabilize the anionic Meisenheimer intermediate via resonance. This application note details the mechanistic causality behind this limitation and provides field-proven protocols—ranging from forcing thermal conditions to cutting-edge photoredox and superbase catalysis—to successfully functionalize 3-fluorobenzoic acid scaffolds.
Mechanistic Insights: The Meta SNAr Bottleneck
To design a successful SNAr protocol, one must understand the electronic demands of the rate-determining step: the nucleophilic attack on the aromatic ring.
In classical SNAr, an electron-withdrawing group (EWG) located ortho or para to the leaving group accepts the developing negative charge, stabilizing the Meisenheimer complex. In 3-fluorobenzoic acid, the -COOH group is meta to the fluorine atom. Consequently, the negative charge in the transition state cannot be delocalized onto the carbonyl oxygen. The stabilization is purely inductive, which is vastly inferior to resonance stabilization. This lack of activation typically renders unprotected meta-fluorobenzoic acids recalcitrant to standard SNAr, often leading to unwanted side reactions such as directed ortho-metalation or nucleophilic attack at the carboxylate when strong bases are used[1].
However, fluorine is the optimal leaving group for SNAr. Its extreme electronegativity highly polarizes the C–F bond, lowering the LUMO of the arene and accelerating the initial nucleophilic addition. By leveraging this innate C–F polarization, modern synthetic strategies bypass the need for a stable Meisenheimer complex:
-
Photoredox Catalysis (Cation-Radical SNAr): Single-electron oxidation of the fluoroarene generates a highly electrophilic radical cation, enabling nucleophilic attack by amines or azoles at room temperature without relying on EWG resonance[2].
-
Concerted SNAr (cSNAr): Utilizing organic superbases (e.g.,
-Bu-P4) dual-activates the nucleophile and the aryl fluoride, pushing the reaction through a concerted transition state that entirely avoids the Meisenheimer complex[3].
Quantitative Method Comparison
The table below summarizes the operational parameters and causal benefits of three distinct approaches to functionalizing 3-fluorobenzoic acid derivatives.
| Methodology | Catalyst / Reagents | Temp (°C) | Time (h) | Typical Yield | Mechanistic Rationale |
| Classical Thermal | K₂CO₃, DMSO or NMP | 130–150 | 18–24 | 30–60% | Brute-force thermal energy overcomes the high activation barrier of the unstabilized Meisenheimer complex. |
| Photoredox SNAr [2] | Acridinium Salt, Blue LED | 25 | 12–16 | 70–90% | SET oxidation lowers the LUMO; bypasses thermal requirements. Ideal for sensitive functional groups. |
| Superbase cSNAr [3] | 40–80 | 12–24 | 75–95% | Superbase creates a highly reactive "naked" anion, forcing a concerted addition-elimination pathway. |
Experimental Protocols
Protocol A: Classical High-Temperature Amination
Use this protocol when specialized catalysts are unavailable and the nucleophile is highly robust (e.g., cyclic secondary amines like morpholine or piperidine).
Rationale for Experimental Choices:
-
Solvent: DMSO or NMP is required. Their high boiling points accommodate the extreme temperatures needed, and as polar aprotic solvents, they leave the nucleophile unsolvated and highly reactive.
-
Base: K₂CO₃ is used to deprotonate the 3-fluorobenzoic acid (protecting it as a carboxylate salt) and to sponge the HF byproduct.
Step-by-Step Procedure:
-
To an oven-dried 20 mL pressure vial, add 3-fluorobenzoic acid (1.0 equiv, 1.0 mmol) and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).
-
Add anhydrous DMSO (5.0 mL) followed by the amine nucleophile (e.g., morpholine, 3.0 equiv, 3.0 mmol).
-
Seal the vial with a Teflon-lined cap and heat the reaction block to 140 °C. Stir vigorously for 24 hours.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and acidify to pH 3–4 using 1M HCl (careful: CO₂ evolution).
-
Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography.
Protocol B: Photoredox-Catalyzed Defluoroamination
Use this protocol for late-stage functionalization, temperature-sensitive substrates, or primary amine nucleophiles[2].
Rationale for Experimental Choices:
-
Degassing: Oxygen is a potent triplet state quencher. Failing to degas the solvent will abort the single-electron transfer (SET) from the excited acridinium catalyst.
-
Light Source: 450 nm Blue LEDs perfectly overlap with the absorption band of the acridinium photocatalyst.
Step-by-Step Procedure:
-
In a flame-dried 10 mL Schlenk tube, combine the 3-fluorobenzoic acid derivative (1.0 mmol), the amine nucleophile (1.5 mmol), and the Acridinium photocatalyst (e.g., Mes-Acr-MeClO₄, 5 mol%).
-
Add anhydrous, degassed dichloromethane (DCM) or acetonitrile (MeCN) (10 mL).
-
Add a non-nucleophilic base such as 2,6-lutidine (2.0 equiv) to neutralize the generated HF without competing for the electrophile.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
-
Place the tube in a photoreactor equipped with 450 nm Blue LEDs. Stir at room temperature (maintaining cooling if the LEDs generate heat) for 16 hours.
-
Workup: Quench the reaction by exposing it to air. Concentrate the solvent under reduced pressure and purify the crude residue directly via silica gel chromatography.
Visualizations of Reaction Logic
Figure 1: Mechanistic divergence between classical thermal and photoredox-enabled cation-radical SNAr.
Figure 2: Step-by-step experimental workflow for photoredox-catalyzed SNAr.
References
1.[1] Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery - Australian Journal of Chemistry - 2.[2] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC (NIH) - 3.[3] Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - Journal of the American Chemical Society -
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Application and Protocol Guide: Optimizing Buchwald-Hartwig Amination on Polyhalogenated Benzoates
Introduction: Navigating the Challenges of C-N Bond Formation on Complex Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamine moieties are ubiquitous. However, applying this powerful transformation to complex substrates, such as polyhalogenated benzoates, presents a unique set of challenges that demand a nuanced and systematic approach to optimization.
Polyhalogenated benzoates are valuable intermediates, offering multiple points for diversification. The presence of multiple halogens allows for sequential, site-selective functionalization, while the electron-withdrawing benzoate group significantly influences the reactivity of the aromatic ring. The primary hurdles in the amination of these substrates include:
-
Chemoselectivity: Differentiating between multiple halogen atoms (e.g., bromine vs. chlorine) on the same ring.
-
Substrate Reactivity: Overcoming the deactivating effect of both the benzoate group and multiple halogen substituents on the crucial oxidative addition step.
-
Steric Hindrance: Accommodating sterically demanding amines or substitution patterns on the aryl halide.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally design, optimize, and execute the Buchwald-Hartwig amination on polyhalogenated benzoates. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for both initial screening and optimized procedures.
Part 1: Fundamentals and Mechanistic Insights
A thorough understanding of the catalytic cycle is paramount for rational optimization. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.[1][4][5]
The Catalytic Cycle
The reaction begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which, after reductive elimination, yields the desired arylamine product and regenerates the active Pd(0) catalyst, closing the cycle.[2][6][7]
Part 2: Key Optimization Parameters for Polyhalogenated Benzoates
The success of the amination on these challenging substrates hinges on the careful selection of four key components: the palladium source and ligand, the base, the solvent, and the reaction temperature.
Catalyst System: The Ligand is Key
For electron-deficient and sterically hindered substrates like polyhalogenated benzoates, particularly aryl chlorides, the choice of phosphine ligand is the most critical parameter.[5][8] Modern bulky, electron-rich dialkylbiaryl phosphine ligands are essential as they promote the formation of the active, monoligated L-Pd(0) species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[1][9]
-
Causality: Bulky ligands create a sterically crowded environment around the palladium center. This favors the formation of a highly reactive 14-electron monoligated palladium complex, which is more adept at breaking the strong carbon-halogen bond of an aryl chloride.[1] The electron-donating nature of these ligands also increases the electron density on the palladium, further promoting oxidative addition.
| Ligand Generation | Common Ligands | Substrate Suitability & Characteristics | Ref. |
| First Generation | P(o-tolyl)₃ | Primarily for aryl bromides and iodides; limited scope. | [2] |
| Bidentate | BINAP, DPPF | Improved activity for primary amines; less effective for aryl chlorides. | [1] |
| Bulky Monophosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos, BrettPhos | Highly Recommended. Excellent for unreactive aryl chlorides, sterically hindered substrates, and achieving high chemoselectivity. Promotes fast reductive elimination. | [8][10] |
| Bulky Monophosphines (Hartwig Ligands) | Josiphos-type | Also highly effective for challenging substrates, including aryl chlorides. | [1][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable. Can be effective alternatives to phosphines for specific applications. | [9] |
Recommendation: For polyhalogenated benzoates, start with a screening of bulky monophosphine ligands from the Buchwald family (e.g., XPhos, RuPhos) or Hartwig's Josiphos ligands. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than traditional sources like Pd(OAc)₂ because they efficiently form the active L-Pd(0) species.[8]
Chemoselectivity: Exploiting Halogen Reactivity
When multiple different halogens are present (e.g., 2-bromo-4-chlorobenzoate), selective amination is often achievable. The selectivity is primarily dictated by the difference in the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl).
-
C-Br vs. C-Cl Amination: Oxidative addition at a C-Br bond is almost always kinetically favored over a C-Cl bond. By carefully controlling reaction time and temperature, one can achieve highly selective amination at the bromine position. Driving the reaction to completion with higher temperatures or longer times may lead to double amination. Catalyst choice can also influence selectivity; some catalyst systems are specifically designed to be highly active for C-Cl bond activation.[12]
The Role of the Base
The base is crucial for deprotonating the amine in the catalytic cycle, forming the key palladium-amido intermediate.[5][6] For polyhalogenated benzoates, which may be sensitive to harsh conditions, the choice of base is a delicate balance between reactivity and functional group tolerance.
-
Causality: Strong, non-nucleophilic bases are required to facilitate the deprotonation of the coordinated amine, which is often the turnover-limiting step. However, excessively strong bases can promote side reactions or decomposition of the ester functionality. The solubility of the base and the resulting halide salt byproduct can also significantly impact reaction rates.[13]
| Base | pKa (Conjugate Acid) | Characteristics & Recommendations | Ref. |
| Sodium tert-butoxide (NaOtBu) | ~19 | Workhorse base. Highly effective but can be incompatible with base-sensitive groups (e.g., esters, nitro groups). Use with caution for benzoates. | [13][14] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong, non-nucleophilic. Good alternative to NaOtBu. | [13] |
| Potassium phosphate (K₃PO₄) | ~12.3 (pKa3) | Weaker inorganic base. Excellent choice for base-sensitive substrates. Often requires higher temperatures. | [8] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 (pKa2) | Recommended for initial screening. Mild and effective for a wide range of functional groups. Its solubility in organic solvents is often beneficial. | [8][14] |
Recommendation: Begin screening with a weaker inorganic base like Cs₂CO₃ or K₃PO₄. If reactivity is low, cautiously move to a stronger base like NaOtBu, carefully monitoring for ester hydrolysis.
Solvent Effects
The solvent must solubilize the reactants and catalyst system but also plays a more active role in the catalytic cycle. Aprotic, non-coordinating, or weakly coordinating solvents are generally preferred.[15]
-
Causality: The polarity of the solvent can influence the rates of oxidative addition and reductive elimination.[16] Nonpolar solvents like toluene are generally effective. More polar aprotic solvents like dioxane or THF can sometimes improve solubility and reaction rates but may also coordinate to the palladium center, potentially inhibiting catalysis.[15][17]
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes | Ref. |
| Toluene | 2.4 | 111 | Excellent first choice. Nonpolar, high-boiling. | [16][18] |
| 1,4-Dioxane | 2.2 | 101 | Common, slightly more polar. Can improve solubility. Potential peroxide formation. | [17][19] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower boiling point, limits temperature range. | [5] |
| tert-Butanol | 12.5 | 82 | Often used as a co-solvent, particularly with alkoxide bases. | [20] |
Recommendation: Toluene or dioxane are excellent starting points due to their high boiling points, which allow for a wide range of reaction temperatures. Ensure all solvents are anhydrous and degassed to prevent catalyst deactivation.[8]
Part 3: Experimental Protocols
Safety Precaution: Buchwald-Hartwig aminations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[8] All reagents and solvents should be anhydrous and degassed.
Protocol 1: General Procedure for Reaction Screening
This protocol is designed for the rapid evaluation of ligands, bases, and solvents on a small scale (e.g., 0.1 mmol aryl halide).
Materials:
-
Polyhalogenated benzoate (e.g., methyl 2,4-dichlorobenzoate) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars and screw caps
Procedure:
-
Preparation (in a glovebox): To an array of reaction vials, add the polyhalogenated benzoate (0.1 mmol, 1.0 equiv), the chosen base (0.2 mmol, 2.0 equiv), and the palladium precatalyst (0.001-0.002 mmol, 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (1.0 mL) to each vial.
-
Amine Addition: Add the amine (0.12 mmol, 1.2 equiv) to each vial via syringe.
-
Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate. Heat the reactions at a set temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Protocol 2: Optimized and Scalable Procedure
This protocol is based on a hypothetical successful screening result for the mono-amination of methyl 2-bromo-4-chlorobenzoate with morpholine.
Reaction: Methyl 2-bromo-4-chlorobenzoate + Morpholine → Methyl 4-chloro-2-(morpholino)benzoate
Materials:
-
Methyl 2-bromo-4-chlorobenzoate (1.0 g, 3.77 mmol, 1.0 equiv)
-
Morpholine (0.39 mL, 4.52 mmol, 1.2 equiv)
-
XPhos Pd G3 (64 mg, 0.075 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (1.60 g, 7.54 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (15 mL)
-
Schlenk flask and magnetic stir bar
-
Standard workup and purification reagents
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-4-chlorobenzoate (1.0 g), ground K₃PO₄ (1.60 g), and XPhos Pd G3 (64 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (15 mL) followed by morpholine (0.39 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For this substrate, selective reaction at the bromine position is expected to be complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Part 4: Troubleshooting and Final Considerations
| Issue | Potential Cause | Proposed Solution |
| Low or No Conversion | Inactive catalyst; wrong ligand/base combination. | Use a reliable precatalyst (e.g., G3/G4). Screen a panel of bulky phosphine ligands and bases. Ensure strictly anhydrous/anaerobic conditions.[8] |
| Ester Hydrolysis | Base is too strong. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Lower the reaction temperature if possible. |
| Hydrodehalogenation | Presence of water or other protic impurities; catalyst decomposition. | Use rigorously dried solvents and reagents. Lowering the temperature may help.[8] |
| Lack of Chemoselectivity | Reaction temperature too high or time too long. | For C-Br/C-Cl selectivity, run at the lowest possible temperature that affords a reasonable rate for C-Br amination and monitor carefully to avoid over-reaction. |
| Poor Reproducibility | Impurities in reagents; oxygen contamination; inconsistent base quality. | Use high-purity reagents. Ensure inert atmosphere is maintained. Grind inorganic bases to a consistent fine powder before use.[8][14] |
Conclusion
Optimizing the Buchwald-Hartwig amination for polyhalogenated benzoates is a multifactorial challenge that requires a systematic and mechanistically informed approach. By prioritizing the selection of a suitable bulky monophosphine ligand and carefully tuning the base and solvent system, researchers can successfully navigate the challenges of chemoselectivity and substrate deactivation. The protocols and principles outlined in this guide provide a robust starting point for developing efficient, selective, and scalable methods for the synthesis of complex arylamine building blocks, ultimately accelerating discovery in medicinal chemistry and materials science.
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson+. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
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Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
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Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. [Link]
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Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas - PMC. [Link]
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Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. [Link]
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Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. [Link]
-
Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route Toward Advanced Amino-aniline Intermediates - PubMed. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
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Why C–N and C–O Couplings? - Macmillan Group. [Link]
-
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC. [Link]
-
A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides - PubMed. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
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Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics. [Link]
-
PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS - DalSpace. [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed. [Link]
-
Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
(PDF) RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. [Link]
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Sequential cross-coupling strategies for tri-halogenated arenes
An In-Depth Guide to Sequential Cross-Coupling Strategies for Tri-halogenated Arenes
Introduction: The Strategic Value of Tri-halogenated Arenes
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex, multi-substituted aromatic scaffolds with precision is paramount. Tri-halogenated arenes represent a class of exceptionally versatile building blocks, offering three distinct points for functionalization. However, the true synthetic power of these substrates is only unlocked through controlled, sequential cross-coupling reactions. The challenge lies in selectively addressing one carbon-halogen (C-X) bond while leaving the others intact for subsequent transformations. This guide provides a comprehensive overview of the core principles and practical protocols for achieving high selectivity in the sequential functionalization of tri-halogenated aromatic systems.
This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these powerful intermediates. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern selectivity, enabling the rational design of complex synthetic routes.
Part 1: The Pillars of Selectivity in Cross-Coupling
Achieving site-selectivity in the cross-coupling of polyhalogenated arenes is a function of a complex interplay between the substrate's intrinsic properties and the chosen reaction conditions. The selectivity-determining step is typically the irreversible oxidative addition of the C-X bond to the low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)).[1][2][3] Understanding the factors that influence the rate of this step is key to controlling the reaction's outcome.
Pillar I: Chemoselectivity Driven by Halogen Identity
When a tri-halogenated arene bears three different halogen atoms, selectivity is primarily governed by the carbon-halogen bond dissociation energies (BDEs).[4] The catalyst will preferentially undergo oxidative addition into the weakest C-X bond. This creates a predictable and reliable reactivity hierarchy that can be exploited for sequential couplings.
The established reactivity trend is as follows:
C–I > C–Br ≈ C–OTf > C–Cl > C–F [4][5]
This fundamental principle allows for a stepwise approach where one first targets the C-I bond under mild conditions, followed by functionalization of the C-Br bond under more forcing conditions, and finally, the most robust C-Cl bond, which requires a highly active catalyst system.
Table 1: Halogen Reactivity and Typical Catalytic Systems
| Halogen (C-X) | Relative Reactivity | Typical Pd Catalyst Precursor | Common Ligands | Typical Temperature |
| Iodide (C-I) | Highest | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, Buchwald-type ligands | Room Temp. to 80 °C |
| Bromide (C-Br) | High | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type (e.g., XPhos, SPhos), PCy₃ | 70 °C to 110 °C |
| Triflate (C-OTf) | High | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type, DPPF | 70 °C to 110 °C |
| Chloride (C-Cl) | Low | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich Buchwald ligands (e.g., tBuXPhos, RuPhos) | 100 °C to 140 °C |
Pillar II: Regioselectivity for Identical Halogens
The challenge intensifies when the arene possesses three identical halogen atoms (e.g., 1,2,3-trichlorobenzene). Here, the intrinsic BDEs are similar, and selectivity must be imposed by other factors.
-
Electronic Effects: The electronic environment of the arene ring significantly influences the reactivity of each C-X bond. Oxidative addition is generally favored at more electron-deficient (electrophilic) carbon centers.[2][4] For instance, in a pyridine ring, positions alpha to the nitrogen are more electrophilic and thus more reactive.[4][6] Similarly, the presence of an electron-withdrawing group like a nitro (-NO₂) group can activate an ortho or para C-X bond towards coupling.[2][4]
-
Steric Hindrance: The steric environment around a C-X bond is a powerful controlling factor. A bulky substituent ortho to a halogen can effectively shield it from the catalyst complex, directing the reaction to a less sterically encumbered site.[3][7] This is often the most intuitive factor to predict, especially with larger catalyst complexes.
-
Catalyst and Ligand Control: This is the most sophisticated strategy for overriding a substrate's inherent biases. The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") are essential for activating inert C-Cl bonds and can also impart unique selectivity.[8] More advanced strategies employ specialized ligands that engage in non-covalent interactions (e.g., electrostatic interactions) with a functional group on the substrate, directing the catalyst to a specific, often counterintuitive, position.[9][10]
Workflow for Sequential Functionalization
The decision-making process for designing a sequential cross-coupling strategy can be visualized as follows.
Caption: Decision workflow for sequential cross-coupling.
Part 2: Application Notes and Protocols
The following protocols are illustrative examples designed to serve as starting points for methods development. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Application Note 1: Sequential Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-5-iodobenzene
This strategy leverages the inherent reactivity differences of the three halogens to build a tri-substituted arene in a controlled, stepwise manner.
Caption: Sequential Suzuki coupling workflow.
Protocol 2.1: Step 1 - Selective Coupling at the C-I Position
This protocol uses mild conditions to selectively target the most reactive C-I bond.
-
Reaction Setup: To an oven-dried reaction vessel, add 1-bromo-3-chloro-5-iodobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with argon. Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Table 2: Reagents for C-I Selective Suzuki Coupling
| Reagent | M.W. | Amount (for 1 mmol scale) | Moles | Equiv. |
| 1-Bromo-3-chloro-5-iodobenzene | 317.35 | 317 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid (R¹) | Varies | Varies | 1.1 mmol | 1.1 |
| Pd(OAc)₂ | 224.5 | 4.5 mg | 0.02 mmol | 0.02 |
| SPhos | 410.5 | 16.4 mg | 0.04 mmol | 0.04 |
| K₂CO₃ | 138.2 | 276 mg | 2.0 mmol | 2.0 |
| Dioxane/Water (4:1) | - | 5 mL | - | - |
Protocol 2.2: Step 2 - Selective Coupling at the C-Br Position
Using the product from Step 1, more forcing conditions are now required to activate the C-Br bond.
-
Reaction Setup: To an oven-dried vessel, add the mono-coupled product from Protocol 2.1 (1.0 equiv), the second arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., XPhos, 6 mol%).
-
Solvent Addition: Evacuate and backfill with argon. Add degassed toluene.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours.
-
Workup & Purification: Follow the procedure outlined in Protocol 2.1.
Protocol 2.3: Step 3 - Coupling at the C-Cl Position
The final and most challenging step requires a highly active catalyst system capable of activating the strong C-Cl bond.
-
Reaction Setup: In a glovebox, charge a reaction vial with the di-coupled product from Protocol 2.2 (1.0 equiv), the third arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and a highly active ligand (e.g., tBuXPhos, 6 mol%).
-
Solvent Addition: Add degassed dioxane, seal the vial, and remove from the glovebox.
-
Reaction: Heat the mixture to 120 °C and stir for 24-48 hours.
-
Workup & Purification: Follow the procedure outlined in Protocol 2.1.
Application Note 2: Orthogonal Sequential Suzuki and Buchwald-Hartwig Amination
This application demonstrates the power of using different classes of cross-coupling reactions sequentially. A C-C bond is formed first, followed by a C-N bond, enabling rapid access to diverse molecular scaffolds.
Protocol 2.4: Sequential Suzuki / Buchwald-Hartwig Amination
-
Step 1 (Suzuki): Perform a selective Suzuki-Miyaura coupling on a di- or tri-halogenated arene at the most reactive position (e.g., C-I or C-Br) as described in Protocol 2.1 or 2.2. Purify the resulting aryl halide intermediate.
-
Step 2 (Buchwald-Hartwig Amination):
-
Reaction Setup: To an oven-dried vessel, add the purified aryl halide from Step 1 (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).[11]
-
Catalyst Addition: Add a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a ligand appropriate for C-N coupling (e.g., BINAP or a Buchwald-type ligand, 4 mol%).[11][12]
-
Solvent Addition: Evacuate and backfill with argon. Add a degassed aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture to 100-110 °C and stir for 8-24 hours.
-
Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent. The subsequent workup is similar to the Suzuki protocol.
-
Part 3: Troubleshooting and Field Insights
-
Loss of Selectivity: If you observe coupling at multiple sites, particularly in the first step, reduce the reaction temperature and catalyst loading. A less active catalyst/ligand combination may also improve selectivity at the cost of reaction time.
-
Low Yield on C-Cl Coupling: C-Cl bonds are notoriously difficult to activate. Ensure strictly anhydrous and oxygen-free conditions. Use a highly active, bulky, and electron-rich phosphine ligand. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents may be necessary.
-
Side Reactions: In Suzuki couplings, boronic acid homo-coupling can be an issue. Ensure slow heating and properly degassed solvents. In Buchwald-Hartwig aminations, hydrodehalogenation can compete with C-N bond formation; using the correct base and ligand combination is critical to minimize this.
References
- Pérez-García, P. M., & Moret, M. E. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 74(6), 463-467.
-
Palani, N., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11). [Link]
-
Roy, A. H., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2. Organometallics, 21(3), 445-455. [Link]
-
Shields, J. D., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Communications, 15(1), 1367. [Link]
-
Hartwig, J.F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group Publications. [Link]
-
Pérez-García, P. M., & Moret, M. E. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. PubMed. [Link]
-
Palani, N., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]
-
Palani, N., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
-
Reeves, J. T., et al. (2018). Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer. Angewandte Chemie International Edition, 57(19), 5529-5533. [Link]
-
Cid, J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society, 143(25), 9682-9693. [Link]
- Ananikov, V. P. (Ed.). (2017). New Trends in Cross-Coupling. Wiley-VCH.
-
Palani, N., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
-
Wang, X., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 529-534. [Link]
-
Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT - Innovative Catalyst Technologies. [Link]
-
So, C. M., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. [Link]
-
Spivey, A. C., et al. (2017). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. [Link]
-
Palani, N., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Cid, J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]
-
Al-dujaili, A. S., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(30), 17835-17845. [Link]
-
Manabe, K., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(8), 12694-12711. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Phipps, R. J., et al. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 142(52), 21855-21865. [Link]
-
Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
-
Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]
-
Berger, F., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13612-13618. [Link]
-
Sasamori, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(23), 8011-8017. [Link]
-
Zhang, J., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 576-581. [Link]
-
Unknown Author. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
-
Wang, X., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Cross Coupling and Heck-Type Reactions 1. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(2), 977-992. [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. SciSpace. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Dong, G. (2020). Palladium/Norbornene Cooperative Catalysis. PMC. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
-
Li, Y., et al. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ResearchGate. [Link]
-
Dong, G. (2020). Construction of axial chirality via palladium/chiral norbornene cooperative catalysis. Nature Catalysis, 3(10), 823-832. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
Decarboxylative cross-coupling of 2-Bromo-3-fluoro-4-iodobenzoic acid
Application Note: Decarboxylative Cross-Coupling and Orthogonal Functionalization of 2-Bromo-3-fluoro-4-iodobenzoic Acid
Executive Summary
The molecule 2-Bromo-3-fluoro-4-iodobenzoic acid is a highly versatile, poly-electrophilic building block utilized in advanced drug discovery and materials science. It possesses three distinct reactive handles—an iodo group, a bromo group, and a carboxylic acid—arranged around a fluorinated aromatic core. While decarboxylative cross-coupling is a powerful tool for forging C–C bonds without pre-activated organometallic reagents[1], applying standard decarboxylative conditions directly to this scaffold presents a profound chemoselectivity challenge. This guide delineates the mechanistic causality behind site-selective functionalization and provides a self-validating bimetallic protocol to successfully harness this molecule.
Mechanistic Causality: The Chemoselectivity Hierarchy
To design a successful decarboxylative cross-coupling protocol, one must first understand the thermodynamic and kinetic realities of the substrate. The reactivity of the functional groups towards transition-metal insertion is inversely proportional to their Bond Dissociation Energies (BDEs).
Palladium(0) undergoes oxidative addition into the C–I bond at ambient temperatures due to its low BDE (~65 kcal/mol). The C–Br bond requires elevated thermal energy (60–80 °C). Conversely, the C–COOH bond cannot undergo direct oxidative addition; it requires a secondary metal (typically Copper or Silver) to form a metal-carboxylate intermediate, followed by thermal extrusion of CO₂ at high temperatures (120–160 °C) to generate the active nucleophilic metal-aryl species[2].
The Polymerization Pitfall: If 2-Bromo-3-fluoro-4-iodobenzoic acid is directly subjected to standard bimetallic Cu/Pd decarboxylative cross-coupling conditions, the molecule will act as an A-B monomer. The Pd catalyst will insert into the C–I bond, while the Cu catalyst will decarboxylate the C–COOH bond, leading to uncontrolled step-growth polycondensation (forming poly(arylene) polymers).
Therefore, for discrete small-molecule synthesis, an orthogonal sequential workflow must be employed: the C–I and C–Br bonds must be functionalized prior to the high-temperature decarboxylative cross-coupling.
Quantitative Reactivity Metrics
Table 1: Bond Dissociation Energies & Reactivity Hierarchy
| Functional Handle | Approx. BDE (kcal/mol) | Relative Reactivity (Pd⁰ / Cu¹) | Required Activation Temp |
| C–I | ~65 | Extremely High (Pd Oxidative Addition) | 20 – 25 °C |
| C–Br | ~81 | Moderate (Pd Oxidative Addition) | 60 – 80 °C |
| C–COOH | N/A | Low (Requires Cu-mediated CO₂ extrusion) | 120 – 160 °C |
| C–F | ~116 | Inert under standard conditions | > 200 °C |
Table 2: Bimetallic Cu/Pd Optimization Parameters for Decarboxylative Coupling
| Parameter | Optimal Choice | Mechanistic Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pre-catalyst that readily reduces to active Pd⁰ in situ. |
| Cu Source | CuI or Cu₂O (10 mol%) | Mediates the critical decarboxylation step via Cu-carboxylate. |
| Ligand (Pd) | XPhos | Bulky, electron-rich biaryl phosphine promotes reductive elimination. |
| Ligand (Cu) | 1,10-Phenanthroline | Stabilizes the Cu¹ species and accelerates CO₂ extrusion. |
| Solvent | NMP / Quinoline (3:1) | High boiling point; Quinoline acts as an auxiliary basic ligand. |
Experimental Workflows
Figure 1: Divergent pathways illustrating the necessity of orthogonal sequencing to prevent polycondensation.
Figure 2: Synergistic bimetallic catalytic cycle for the decarboxylative cross-coupling step.
Detailed Step-by-Step Protocols
The following protocol details the terminal Decarboxylative Cross-Coupling step, assuming the user has already performed orthogonal functionalization at the C–I and C–Br positions (yielding a 2,4-disubstituted-3-fluorobenzoic acid intermediate). This methodology is adapted from the foundational bimetallic systems developed by Gooßen and colleagues[2].
Reagents & Materials:
-
Nucleophile: 2,4-disubstituted-3-fluorobenzoic acid (1.50 mmol, 1.5 eq)
-
Electrophile: Aryl bromide or chloride (1.00 mmol, 1.0 eq)
-
Catalysts: Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.10 mmol, 10 mol%)
-
Ligands: XPhos (0.06 mmol, 6 mol%), 1,10-Phenanthroline (0.10 mmol, 10 mol%)
-
Base: Ag₂CO₃ or K₂CO₃ (1.50 mmol, 1.5 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) / Quinoline (3:1 v/v, 4.0 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the functionalized benzoic acid, aryl halide (if solid), Pd(OAc)₂, CuI, XPhos, 1,10-phenanthroline, and K₂CO₃.
-
Purging: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the irreversible oxidation of Cu(I) to Cu(II), which stalls the decarboxylation cycle.
-
Solvent Addition: Add anhydrous NMP and Quinoline via syringe. If the aryl halide is a liquid, add it at this stage.
-
Thermal Activation: Replace the septum with a Teflon screwcap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 140 °C. Stir vigorously for 16–24 hours. Causality: The high temperature is strictly required to overcome the activation barrier for CO₂ extrusion from the copper-carboxylate intermediate.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble metal salts.
-
Copper Removal: Wash the organic filtrate with an aqueous solution of 5% NH₄OH (3 × 15 mL). Causality: Ammonia forms a highly water-soluble deep blue complex with copper ions (
), ensuring complete extraction of the Cu catalyst from the organic phase. -
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Trustworthiness & Self-Validating Analytical Metrics
To ensure the integrity of the orthogonal sequence and the final decarboxylative coupling, the protocol is designed as a self-validating system. Researchers must track specific analytical markers at each stage:
-
Validation of Step 1 (C–I Functionalization): Analyze the crude mixture via LC-MS. The product mass will reflect the loss of iodine. Crucial Metric: The mass spectrum must retain the characteristic 1:1 isotopic doublet of Bromine (M and M+2 peaks of equal intensity). If this doublet is lost, undesired over-coupling at the C–Br position has occurred, indicating the reaction temperature was too high.
-
Validation of Step 2 (C–Br Functionalization): LC-MS will show the complete loss of the 1:1 isotopic doublet, replaced by a monoisotopic peak (assuming the incoming group lacks halogens), confirming site-selective C–Br functionalization.
-
Validation of Step 3 (Decarboxylative Coupling):
-
In-process: Reaction progress can be monitored visually by venting the Schlenk tube through a mineral oil bubbler; the cessation of CO₂ gas evolution indicates the completion of the decarboxylation step.
-
Post-reaction: FT-IR analysis of the crude mixture will show the complete disappearance of the broad carboxylic acid O–H stretch (3300–2500 cm⁻¹) and the distinct shift/loss of the acid C=O stretch (~1680 cm⁻¹).
-
Note: While emerging photoredox Ligand-to-Metal Charge Transfer (LMCT) methods allow for room-temperature decarboxylation of benzoic acids[3], the resulting aryl radicals are highly reactive and prone to abstracting halogens. Therefore, the thermal bimetallic approach remains the most predictable and robust method for polyhalogenated scaffolds.
References
-
Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 2017. Available at:[Link][1]
-
Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. Angewandte Chemie International Edition, 2015. Available at:[Link][2]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 2022. Available at:[Link][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palladium-Catalyzed Coupling of Iodobenzoic Acids
Welcome to the Advanced Technical Support Center for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) involving iodobenzoic acids. Unprotected iodobenzoic acids are highly valuable building blocks in drug development, but their dual nature—a highly reactive carbon-iodine bond coupled with a coordinating, acidic carboxylate group—presents unique mechanistic challenges.
This guide provides causality-driven troubleshooting, quantitative reactivity data, and self-validating protocols to help you achieve quantitative yields and suppress side reactions.
Diagnostic Workflow for Low Yields
Before adjusting your reaction parameters, use the following logical workflow to identify the root cause of your yield loss.
Diagnostic workflow for troubleshooting low yields in iodobenzoic acid cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yielding benzoic acid instead of the cross-coupled product?
A1: You are observing a side reaction known as protodehalogenation (or hydrodehalogenation)[1].
The Causality: The carbon-iodine (C-I) bond in iodobenzoic acid is exceptionally weak (approx. 65 kcal/mol), making the initial oxidative addition to Pd(0) extremely fast[2]. However, if the subsequent transmetalation step is slow—often due to the steric hindrance of an ortho-carboxylate group or poor solubility—the long-lived Ar-Pd(II)-I intermediate becomes vulnerable[1]. It will abstract a hydride from the environment (often from protic solvents like alcohols, or alkoxide bases) and undergo reductive elimination to form benzoic acid[1].
The Solution:
-
Accelerate Transmetalation: Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which lower the activation energy for transmetalation[1].
-
Eliminate Hydride Sources: Avoid alcoholic solvents. Switch to anhydrous aprotic solvents like 1,4-dioxane or toluene[1].
Q2: My reaction mixture turns black shortly after heating, and conversion stalls. What is happening?
A2: The black precipitate is "Pd black," an inactive agglomeration of palladium atoms. This indicates severe catalyst deactivation.
The Causality: Unprotected carboxylic acids can coordinate directly to the palladium center, displacing your intended phosphine ligands. Without the steric protection of the ligand, the unstable Pd(0) intermediates aggregate into insoluble nanoparticles. Furthermore, if oxidative addition outpaces the rest of the catalytic cycle, the buildup of Pd(II) species can lead to catalyst degradation[3].
The Solution: Ensure the carboxylic acid is fully deprotonated by using an excess of base (at least 2.5 to 3.0 equivalents). Employ highly stabilizing bidentate ligands (like dppf) or specialized dialkylbiaryl phosphines that strongly bind to palladium and resist displacement[1].
Q3: How do I overcome the poor solubility of unprotected iodobenzoic acids?
A3: The free acid is deprotonated by the base to form a carboxylate salt, which is highly polar and often insoluble in standard cross-coupling solvents like pure THF or toluene.
The Causality: If the carboxylate salt precipitates out of the organic phase, it cannot interact with the organoboron reagent or the palladium catalyst, halting the reaction.
The Solution: Use a mixed aqueous-organic solvent system. A mixture of DMF/H₂O or 1,4-Dioxane/H₂O (typically 4:1 or 5:1 v/v) is excellent for dissolving both the organic coupling partners and the polar carboxylate salts[4]. Alternatively, you can utilize an inverse biphasic system with a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous carboxylate and the organic catalyst[5].
Quantitative Reactivity Data
Understanding the thermodynamic barriers of your substrate is critical for catalyst selection. The table below illustrates why iodobenzoic acids require vastly different conditions compared to their lighter halogen counterparts.
Table 1: Approximate Bond Dissociation Energies and Relative Reactivity of Halobenzoic Acids
| Aryl Halide | Approx. Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition | Typical Catalytic Requirement |
| 4-Fluorobenzoic Acid | ~125 | Very Low | Specialized systems, forcing conditions[2] |
| 4-Chlorobenzoic Acid | ~96 | Low | Electron-rich ligands, elevated temps[2] |
| 4-Bromobenzoic Acid | ~81 | Moderate | Standard Pd catalysts, moderate temps[2] |
| 4-Iodobenzoic Acid | ~65 | Very High | Mild conditions, low catalyst loading[2] |
Mechanistic Pathway: The Suzuki-Miyaura Cycle
To effectively troubleshoot, you must visualize where the reaction deviates from the intended pathway.
Suzuki-Miyaura catalytic cycle highlighting the competing protodehalogenation side reaction.
Self-Validating Protocol: Suzuki-Miyaura Coupling of Unprotected 4-Iodobenzoic Acid
This protocol is engineered as a self-validating system. At each step, specific physical observations confirm that the chemical logic is sound, preventing wasted time on doomed reactions.
Objective: Synthesize a biaryl carboxylic acid while suppressing protodehalogenation and catalyst deactivation.
Materials:
-
4-Iodobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)[1]
-
SPhos (0.04 equiv, 4 mol%)[1]
-
K₃PO₄ (3.0 equiv)[1]
-
1,4-Dioxane / H₂O (4:1 v/v)[4]
Step-by-Step Methodology:
-
Reagent Assembly & Stoichiometry: Add 4-iodobenzoic acid, arylboronic acid, and K₃PO₄ to a Schlenk flask.
-
Causality: Exactly 1.0 equivalent of base is immediately consumed to deprotonate the carboxylic acid. Using 3.0 equivalents ensures 2.0 equivalents remain available to activate the boronic acid for transmetalation[1].
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Perform three freeze-pump-thaw cycles or sparge with Argon for 30 minutes.
-
Validation Checkpoint: The solid should partially or fully dissolve upon base addition due to the formation of the highly soluble potassium carboxylate salt. Complete degassing is critical to prevent the oxidative homocoupling of the boronic acid.
-
-
Catalyst Introduction: Under a positive flow of Argon, add Pd₂(dba)₃ and SPhos.
-
Causality: SPhos is a bulky, electron-rich ligand that accelerates the rate-limiting transmetalation step, preventing the Ar-Pd(II)-I intermediate from undergoing protodehalogenation[1].
-
-
Reaction Execution & Monitoring: Heat the mixture to 80 °C. Monitor via LC-MS.
-
Validation Checkpoint: A stable, clear yellow/orange solution indicates active Pd(0)L_n. If the solution turns opaque black immediately, Pd(0) has aggregated into inactive "Pd black," indicating either ligand dissociation or oxygen ingress.
-
-
Workup & Isolation: Cool to room temperature. Dilute with water and wash with ethyl acetate to remove organic impurities (unreacted boronic acid, ligand, and homocoupled byproducts). Acidify the aqueous layer with 1M HCl to pH 2.
-
Validation Checkpoint: The desired biaryl carboxylic acid will precipitate out of the aqueous phase upon acidification. This provides a highly efficient, self-purifying isolation step without the need for column chromatography.
-
References
-
A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions. Benchchem. 2
-
Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem. 1
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing. 5
-
Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. 3
-
Preparation of n2-alkylated 1,2,3-triazoles. Google Patents. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]
- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [file.scirp.org]
Technical Support Center: Purification of 2-Bromo-3-fluoro-4-iodobenzoic Acid Isomers
Welcome to the technical support center for the purification of 2-Bromo-3-fluoro-4-iodobenzoic acid and its structural isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these complex, poly-halogenated aromatic compounds. The similar physicochemical properties of these isomers present significant purification challenges, often requiring more than a single standard protocol.[1][2][3] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity targets.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Bromo-3-fluoro-4-iodobenzoic acid?
A1: Besides unreacted starting materials and reagents, the most challenging impurities are typically other regioisomers formed during the halogenation or functionalization steps.[3] The directing effects of the existing substituents (bromo, fluoro, and carboxyl groups) can lead to the formation of isomers where the halogens are arranged differently on the aromatic ring. For instance, if you are performing a late-stage iodination, you might encounter isomers from iodination at an alternative position. Identifying these is critical, as they often co-elute in chromatography and co-crystallize.[1]
Q2: Which purification technique is generally more effective for these types of isomers: recrystallization or column chromatography?
A2: There is no single answer, as the optimal method depends on the specific impurity profile and the scale of your reaction.
-
Recrystallization is an excellent and scalable method if you can find a solvent system where the desired isomer has significantly different solubility from its impurities.[4][5] It is often the first method to try for removing bulk, dissimilar impurities.
-
Column Chromatography (both normal and reversed-phase) is generally the most powerful technique for separating isomers with very similar properties.[1][6] However, it can be less scalable and more resource-intensive.[6] Often, a combination is used: an initial bulk purification by recrystallization followed by chromatographic polishing of the mother liquor or the recrystallized solid to remove trace isomeric impurities.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] For halogenated benzoic acids, which are moderately polar, common choices include:
-
Single-solvent systems: Ethanol, isopropanol, acetic acid, or toluene.
-
Mixed-solvent systems: Ethanol/water, isopropanol/water, or toluene/heptane.[8] The process involves dissolving the crude acid in the minimum amount of hot solvent. If the solution is colored, a small amount of activated charcoal can be added. Subsequent slow cooling should induce crystallization of the pure compound.[4]
Q4: What are the best analytical methods to confirm the purity and structure of my final product?
A4: A combination of methods is essential for unambiguous confirmation.
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity assessment. A well-developed HPLC method can separate and quantify isomeric impurities.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the exact isomeric structure. The coupling patterns and chemical shifts of the aromatic protons are unique fingerprints for each isomer.[10] For quantitative purity assessment without a specific reference standard, Quantitative NMR (qNMR) is a highly accurate primary method.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can help differentiate isomers.[10]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[8]
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during purification.
Scenario 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I dissolved my crude 2-Bromo-3-fluoro-4-iodobenzoic acid in hot ethanol and added water. Upon cooling, it formed an oil, not crystals. What went wrong?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cools too quickly.[12] The high concentration of halogens in your molecule can lower its melting point, making this more likely.
-
Causality: The addition of an anti-solvent (water) drastically reduces the compound's solubility. If this happens too rapidly while the solution is still very hot, the concentration of the dissolved solid exceeds its solubility limit to such an extent that it separates as a liquid phase.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add more of the "good" solvent (ethanol in this case) to decrease the overall supersaturation level.[12]
-
Slower Cooling: Allow the flask to cool more slowly (e.g., by insulating it with glass wool or placing it in a warm water bath) to give the molecules time to orient into a crystal lattice.
-
Scratching/Seeding: Once the solution is cool but not yet oily, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product to induce crystallization.[7]
-
-
Scenario 2: I am seeing severe peak tailing for my benzoic acid during column chromatography.
-
Question: I'm trying to purify my compound on a silica gel column using a hexane/ethyl acetate gradient, but the main peak is broad and tails badly. Why is this happening?
-
Answer: Peak tailing of acidic compounds on silica gel is a classic problem caused by unwanted secondary interactions between the analyte and the stationary phase.[13]
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The carboxylic acid of your molecule can deprotonate and interact ionically with these sites, or engage in strong hydrogen bonding. This leads to a mixed-mode retention mechanism, where some molecules travel with the mobile phase while others are strongly retained, resulting in a "tail."
-
Solution: Suppress Ionization with an Acidic Additive. The most effective solution is to add a small amount of a volatile acid to your mobile phase.[14]
-
Recommended Additives: 0.1% to 1% acetic acid or formic acid.
-
Mechanism: The added acid maintains a low pH environment on the silica surface, ensuring your carboxylic acid remains in its neutral, protonated form (-COOH). This minimizes strong ionic interactions, leading to sharper, more symmetrical peaks.[14]
-
-
dot
Caption: Mechanism of peak tailing and its suppression.
Scenario 3: I cannot separate my desired isomer from a regioisomeric impurity using normal-phase chromatography.
-
Question: My product contains ~10% of an isomer. I've tried multiple hexane/ethyl acetate and dichloromethane/methanol solvent systems on silica, but they always co-elute. What else can I try?
-
Answer: Separating regioisomers is a common and significant challenge due to their nearly identical polarities and sizes.[1][3] When standard systems fail, you need to explore alternative separation principles.
-
Solution 1: Switch to Reversed-Phase Chromatography. Reversed-phase (RP) chromatography, typically using a C18 column, separates compounds based more on hydrophobicity.[15] Small differences in the positions of the halogens can subtly alter the molecule's hydrophobic surface area, which may be sufficient for separation.
-
Typical Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to keep the analyte protonated.[15]
-
-
Solution 2: Explore Alternative Stationary Phases. If both normal and reversed-phase fail, consider stationary phases with different selectivities.
-
Phenyl-Hexyl or Biphenyl Phases: These offer π-π interactions, which can be highly effective for separating aromatic isomers. The differential interaction of the electron clouds of your isomers with the phenyl rings on the stationary phase can provide the needed selectivity.
-
Fluoro-Phases: Columns with fluorinated stationary phases can provide unique selectivity for halogenated compounds through dipole-dipole interactions and fluorophilic/fluorophobic effects.
-
-
dot
Caption: Decision workflow for purifying complex isomers.
Experimental Protocols
Protocol 1: General Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude 2-Bromo-3-fluoro-4-iodobenzoic acid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol to just dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Heat the solution back to a boil. Add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and an appropriate analytical method (e.g., HPLC) to confirm purity.
Protocol 2: Flash Column Chromatography with an Acidic Modifier
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.2-0.3.[13] Add 1% acetic acid to this system for both TLC and the column run.
-
Column Packing: Dry pack the column with silica gel. Equilibrate the column by flushing with 2-3 column volumes of the selected mobile phase (containing 1% acetic acid).[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the chromatography, collecting fractions. Monitor the elution of compounds using TLC or a UV detector.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
-
Acid Removal: The collected product will contain residual acetic acid. This can typically be removed by dissolving the product in a solvent like ethyl acetate, washing with water and then brine, drying the organic layer over anhydrous sodium sulfate, and re-concentrating.
Table 1: Comparison of Purity Assessment Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Separation based on partitioning between stationary and mobile phases, followed by UV detection.[11] | Signal intensity is directly proportional to the number of atomic nuclei; purity is determined relative to a certified internal standard.[11] | Neutralization reaction between the acidic analyte and a standardized basic solution.[11] |
| Selectivity | High: Can separate the main component from structurally similar impurities and isomers. | High: Provides structural information that aids in the identification of impurities. | Low: Titrates total acidity; not specific to the target compound if acidic impurities are present.[11] |
| Accuracy | High: Dependent on the purity of the reference standard. | Very High: Considered a primary ratio method, with errors often <1%.[11] | Moderate to High: Dependent on titrant purity and accurate endpoint detection. |
| Primary Use | Routine purity checks, impurity profiling, method development for preparative separation. | Definitive purity assignment, certification of reference materials, analysis without a specific standard. | Quick estimation of total acid content, often for in-process control. |
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (1994). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. Retrieved from [Link]
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (1986). US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
Scribd. (n.d.). Benzoic Acid Synthesis and Purity Analysis. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Crystal Growth & Design. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. ACS Publications. Retrieved from [Link]
- Google Patents. (2011). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
ResearchGate. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
-
Semantic Scholar. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. moravek.com [moravek.com]
- 6. youtube.com [youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. scribd.com [scribd.com]
- 9. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. teledyneisco.com [teledyneisco.com]
Technical Support Center: 2-Bromo-3-fluoro-4-iodobenzoic Acid Analysis
Executive Summary & Compound Profile
Compound: 2-Bromo-3-fluoro-4-iodobenzoic acid Challenge: This molecule presents a "perfect storm" for NMR analysis. It combines a polar, hydrogen-bonding carboxylic acid head with a lipophilic, heavy-halogenated tail.[1][2]
-
Solubility: Poor in standard non-polar solvents (e.g., CDCl₃) due to strong intermolecular hydrogen bonding (dimerization) and crystalline lattice energy.[1][2]
-
Detection: The presence of three different halogens (Br, F, I) introduces significant spin-orbit coupling effects, altering expected chemical shifts and relaxation times.[1][2]
This guide provides a self-validating workflow to ensure you obtain publication-quality spectra (
Solvent Selection: The Decision Matrix
Do not default to Chloroform-d (
Solvent Performance Table
| Solvent | Solubility | Resolution | Acid Proton Detection | Recovery | Recommendation |
| DMSO- | Excellent | Good (High Viscosity) | Yes (Broad) | Difficult | Primary Choice |
| Acetone- | Good | Excellent | Yes | Easy | Secondary Choice |
| Methanol- | Good | Excellent | No (Exchanges) | Easy | Use for |
| CDCl | Poor | Poor (Broadening) | Yes (Dimer) | Easy | Avoid |
Workflow: Selecting the Right Solvent[2][3]
Figure 1: Logic flow for selecting the optimal solvent based on experimental constraints.
Solubilization Protocol (Step-by-Step)
Objective: Dissolve 5–10 mg of sample without inducing degradation or precipitation.
The "Gradient Solubilization" Method[2]
-
Weighing: Weigh 5–10 mg of 2-Bromo-3-fluoro-4-iodobenzoic acid directly into a clean vial (not the NMR tube).
-
Why? Mixing in the tube is inefficient and can lead to concentration gradients.[2]
-
-
Solvent Addition: Add 0.6 mL of DMSO-
.-
Note: If using DMSO, ensure it is from a fresh ampoule or stored over molecular sieves to minimize the water peak at ~3.3 ppm.[2]
-
-
Vortexing: Vortex vigorously for 30 seconds.
-
Mild Heating (Optional but Recommended):
-
Transfer: Transfer the clear solution to the NMR tube using a glass pasture pipette. Filter through a small cotton plug if any turbidity remains.
Troubleshooting & FAQs
Issue 1: "I can't find my Carbon peaks (13C)."
Symptom: The proton spectrum looks fine, but the
-
"Heavy Atom" Shielding: Iodine and Bromine induce a "Heavy Atom on Light Atom" (HALA) effect.[2] This causes the attached Carbon to shift significantly upfield (lower ppm), often into the crowded aliphatic region or even below 0 ppm, contrary to standard electronegativity rules [1].[1][2]
-
Scalar Coupling Broadening: The Iodine (
I, spin 5/2) and Bromine ( Br, spin 3/2) nuclei are quadrupolar.[1][2] They can broaden the attached Carbon signal significantly, sometimes into the baseline noise [2].[2]
Solution:
-
Increase Relaxation Delay (d1): Set d1 = 3–5 seconds.
-
Increase Scans: You may need 1024+ scans.
-
Look Upfield: Check the 0–80 ppm range for the C-I and C-Br carbons. C-I carbons can appear around 80–100 ppm, or even lower depending on the ortho-substitution.[2]
Issue 2: "My peaks are broad and undefined."
Symptom: All peaks are wide; fine splitting (J-coupling) is lost.[2] Root Cause:
-
Viscosity: DMSO is viscous, slowing molecular tumbling.[2]
-
Acid Exchange: The carboxylic acid proton is exchanging with trace water in the solvent.[2]
Solution:
-
Run at Elevated Temperature: Set the probe temperature to 300K or 310K (approx 37°C). This reduces viscosity and sharpens peaks.
-
Add "Shift" Reagent: Add 1-2 drops of
to force the exchange (the OH peak will disappear, but aromatic peaks will sharpen).[2]
Issue 3: "The Fluorine (19F) spectrum has complex splitting."
Symptom: The
-
The Fluorine is coupled to the aromatic proton (H-5 or H-6 depending on numbering).[2]
-
It may also show long-range coupling to the
C satellites if the S/N ratio is high.[2] -
Action: Run a proton-decoupled Fluorine experiment (
F{ H}) to simplify the spectrum and confirm the chemical shift.
Workflow: Troubleshooting Poor Spectra
Figure 2: Diagnostic loop for resolving common spectral anomalies.
Advanced Data: Expected Chemical Shift Trends[5][6][7]
To validate your structure, look for these specific trends driven by the heavy halogens.
| Nucleus | Position | Effect | Expected Trend |
| C-I (C4) | Shielding | Upfield shift (typically 90–100 ppm) [1].[2] | |
| C-Br (C2) | Shielding | Upfield shift (typically 110–125 ppm).[2] | |
| C-F (C3) | Deshielding + Coupling | Large doublet ( | |
| Aromatic H | Deshielding | Downfield (7.0–8.5 ppm) due to -COOH and Halogen electron withdrawal.[2] |
References
-
Kaupp, M., et al. (2004).[1][2] Relativistic Effects on NMR Chemical Shifts. Annual Reports on NMR Spectroscopy. Explains the "Heavy Atom on Light Atom" (HALA) effect where Iodine causes upfield shifts on attached carbons.[2]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Comprehensive guide on quadrupolar broadening and relaxation delays.
-
Cambridge Isotope Laboratories. (2024).[2] NMR Solvent Data Chart. Standard reference for solvent properties (viscosity, water peaks).[1][2]
-
Reich, H. J. (2023).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Validates the solubility of benzoic acids in DMSO.
Sources
Technical Support Center: Polyhalogenated Benzoic Acid Purification
Topic: Separation of 2-Bromo-3-fluoro-4-iodobenzoic acid from regioisomers Role: Senior Application Scientist Context: Technical Support Center – Troubleshooting Guide & FAQs
Welcome to the Advanced Purification Support Hub. You are likely accessing this guide because standard purification methods (flash chromatography, standard recrystallization) have failed to yield >98% purity for 2-Bromo-3-fluoro-4-iodobenzoic acid (Target) .[1]
Separating polyhalogenated benzoic acid regioisomers is a classic "nightmare" scenario in medicinal chemistry intermediates. The electronic and steric similarities between the target and its isomers (e.g., 2-bromo-4-fluoro-3-iodo- or 2-bromo-5-fluoro-4-iodo- variants) often lead to co-elution and co-crystallization.[1]
This guide synthesizes industrial best practices to resolve these specific mixtures.
Part 1: Diagnostic & Identification (Know Your Enemy)
Q: I see a single spot on TLC, but my LC-MS shows a shoulder. How do I confirm regioisomer contamination?
A: Do not rely on TLC or standard LC-MS for these isomers. Their
The Solution: 19F-NMR and pH-Modulated HPLC. You must establish a definitive analytical method before attempting bulk purification.
-
19F-NMR (The Gold Standard):
-
Fluorine chemical shifts are highly sensitive to the local electronic environment.[1]
-
Target (3-Fluoro): The fluorine is flanked by a Bromine (C2) and an Iodine (C4).[1] This "sandwich" effect creates a distinct shielding pattern compared to a 4-fluoro or 5-fluoro isomer.[1]
-
Protocol: Run a proton-decoupled 19F-NMR in
-DMSO. You will likely see distinct singlets for each regioisomer.[1] Integrate them to get the exact ratio.
-
-
pH-Modulated HPLC (The Separation Key):
-
The Issue: At neutral pH, these acids are ionized (benzoates). They elute near the void volume with poor resolution.
-
The Fix: You must suppress ionization to exploit the subtle lipophilicity differences caused by the halogen placement (Ortho-effect).
-
Method: Use a mobile phase pH of 2.5 (well below the pKa, typically ~3.0-3.5 for these species).
-
Table 1: Recommended Analytical Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (High Carbon Load) or Phenyl-Hexyl | Phenyl-Hexyl offers |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) | Keeps acid protonated (neutral) for max retention.[1] |
| Mobile Phase B | Methanol or Acetonitrile | MeOH often provides better selectivity for isomers than ACN.[1] |
| Gradient | Shallow (e.g., 50-60% B over 20 min) | Isomers require high theoretical plate counts; fast gradients fail.[1] |
| Detection | UV 230 nm & 254 nm | Halogens provide good UV absorption; avoid 210 nm (solvent noise).[1] |
Part 2: Bulk Purification Strategies
Q: Recrystallization resulted in a mixture.[1] What solvent system should I use?
A: Isomers of polyhalogenated benzoic acids often form solid solutions (mixed crystals), making standard recrystallization ineffective. You need to disrupt this lattice energy.[1]
Troubleshooting Workflow:
-
Acid-Base Swing (The "Cleanup"):
-
Dissolve crude solid in saturated
.[1] -
Extract with
or DCM.[1] Discard organic layer (removes non-acidic impurities like decarboxylated halobenzenes).[1] -
Acidify aqueous layer to pH 1 with HCl.[1] Collect precipitate.
-
Why? This resets the material and removes oils that interfere with crystallization.
-
-
Solvent Screening (The "Switch"):
-
Standard: Ethanol/Water.[1][2][3] Risk:[1][3] Often co-crystallizes isomers.[1]
-
Advanced: Toluene/Heptane or Chlorobenzene.[1]
-
Mechanism:[1][4][5] Halogenated aromatics stack well in aromatic solvents (Toluene).[1] The slight steric difference of the iodine position (ortho vs meta to acid) significantly changes solubility in toluene.
-
Q: Flash chromatography isn't separating them. What now?
A: Normal phase silica is rarely sufficient for separating benzoic acid regioisomers due to peak tailing.[1]
The Fix: Supercritical Fluid Chromatography (SFC)
If you have access to SFC, this is the superior method. The orthoganol selectivity of supercritical
Part 3: Decision Tree & Workflow
The following diagram outlines the logical flow for purifying your specific mixture.
Caption: Decision matrix for the purification of halogenated benzoic acid regioisomers, prioritizing physical methods before chemical derivatization.
Part 4: Advanced Protocols
Protocol A: Chemical Derivatization (The "Nuclear Option")
If physical separation fails, convert the acid to a methyl ester. Esters lack the hydrogen-bonding dimerization of carboxylic acids, often resulting in vastly different
-
Esterification:
-
Separation:
-
Hydrolysis:
-
Dissolve pure ester in THF/Water (3:1).[1]
-
Add LiOH (2.0 eq) and stir at RT.
-
Acidify to pH 1 to precipitate the pure acid.
-
Protocol B: Selective Precipitation (Salt Formation)
Sometimes, the amine salts of regioisomers have vastly different solubilities.
-
Reagent: Dicyclohexylamine (DCHA).[1]
-
Method: Dissolve crude acid in Acetone. Add 1.0 eq DCHA.[1]
-
Observation: Allow the salt to crystallize. Filter and check the salt purity by NMR (dissolve salt in DMSO). If pure, break the salt with 1N HCl to recover the acid.
References
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Link
-
National Institutes of Health (PubMed). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids.[1] J Chromatogr. 1986.[1][6] Link
-
Google Patents. Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid. Patent US8022247B2.[1] Link
-
Organic Syntheses. Synthesis of 2-amino-3-fluorobenzoic acid (Precursor Analysis). Org.[1][2][3][7][8][9][10] Synth. 2016, 93, 29-41.[1] Link
Sources
- 1. 4-BROMO-3-FLUORO-2-IODOBENZOIC ACID | CymitQuimica [cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. orgsyn.org [orgsyn.org]
- 4. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 6. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. tutorsglobe.com [tutorsglobe.com]
Technical Support Center: Mastering Regioselectivity in Mixed Halogen Aryl Couplings
Welcome to the technical support center for one of the most nuanced challenges in modern synthetic chemistry: controlling regioselectivity in mixed halogen aryl couplings. This guide is designed for researchers, scientists, and drug development professionals who are looking to precisely functionalize polyhalogenated aromatic and heteroaromatic compounds. Here, we move beyond simple protocols to explore the underlying principles that govern selectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in mixed halogen aryl couplings?
The primary factor dictating which halogen will react in a cross-coupling reaction is the difference in carbon-halogen (C-X) bond dissociation energies. For palladium-catalyzed reactions, the general order of reactivity for oxidative addition is C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent reactivity difference allows for selective functionalization. By carefully selecting the catalyst and tuning reaction conditions, you can exploit these differences to target a specific C-X bond while leaving others intact for subsequent transformations.[2]
Q2: How does the choice of catalyst influence which halogen reacts?
The catalyst is a critical lever for controlling regioselectivity. Palladium-based catalysts are the most common choice, but nickel and copper systems are also effective.[1] The electronic and steric properties of the ligands coordinated to the metal center play a pivotal role.[3]
-
Electron-rich and bulky ligands: These tend to increase the rate of oxidative addition, which can sometimes lead to a decrease in selectivity between two closely related halogens (e.g., C-Br vs. C-Cl).[3] However, in some systems, bulky ligands can be used to achieve high selectivity.[4]
-
Less donating or sterically compact ligands: These can enhance the inherent selectivity for the more reactive C-X bond.[3]
-
Ligand-controlled reversal of selectivity: In certain cases, the choice of ligand can even invert the expected reactivity order. For instance, specific phosphine ligands can promote reaction at a C-Cl bond in the presence of a C-OTf bond, contrary to the usual trend.[5]
Q3: Can reaction conditions like temperature and base selection affect regioselectivity?
Absolutely. While the catalyst system is paramount, reaction conditions provide another layer of control.
-
Temperature: Higher temperatures provide more energy to overcome the activation barrier for the cleavage of less reactive C-X bonds.[3] If you are observing a loss of selectivity, reducing the reaction temperature is often a good first step.[3]
-
Base: The strength and type of base can influence the reaction rate. A stronger base can accelerate the reaction, which may negatively impact selectivity by promoting the reaction of the less reactive halide.[3] It's often beneficial to screen different bases, including both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N) options.[3]
-
Solvent: The solvent can affect the solubility of reactants and the catalyst, as well as the stability of catalytic intermediates.[3] In some cases, the choice of solvent can have a profound impact on selectivity.[5][6]
Q4: I need to couple at the less reactive halogen first. Is this possible?
While the more common strategy is to react at the more labile halogen first and then proceed to the less reactive one under more forcing conditions, achieving the reverse selectivity is possible but challenging.[3] This typically requires specialized catalyst systems or the use of directing groups. Some strategies involve using ligands that sterically block the more reactive position or employing reaction conditions that favor an alternative mechanistic pathway.[3]
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C-I and C-Br coupled products)
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to activate the less reactive C-Br bond.[3]
-
Highly Reactive Catalyst: A very active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[3]
-
Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards double coupling.[3]
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Start the reaction at room temperature and gradually increase it if no reaction occurs. Monitor the progress closely to stop the reaction once the desired C-I coupled product is maximized.[3]
-
Modify the Ligand: Switch to a less electron-rich or less bulky phosphine ligand to temper the catalyst's reactivity.
-
Adjust Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Change the Base: A weaker base may slow down the overall reaction rate, allowing for better differentiation between the two halogens.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-iodo-substituted aryl compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.[2]
-
Add degassed solvent (e.g., 1,4-Dioxane).[2]
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[2]
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the product by column chromatography.
Issue 2: No Reaction or Low Conversion in a Selective Sonogashira Coupling at the C-Br bond in the presence of a C-Cl bond.
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may not be active enough to cleave the C-Br bond under the chosen conditions.
-
Ineffective Base: The base may not be strong enough to deprotonate the terminal alkyne.[3]
-
Copper Co-catalyst Issues (if used): The copper(I) co-catalyst can be sensitive to air and may have oxidized.[3]
-
Poor Solubility: Reactants or the catalyst may not be sufficiently soluble in the chosen solvent.[3]
Troubleshooting & Optimization:
-
Increase Catalyst Loading: A higher catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome low reactivity.[3]
-
Screen Different Ligands: Employ more electron-rich and bulky ligands that are known to facilitate the activation of C-Br bonds.
-
Base Selection: Try a stronger base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3]
-
Co-catalyst Handling: If using a copper co-catalyst like CuI, ensure it is fresh and handled under strictly inert conditions.[3]
-
Solvent Screening: Test different solvents or solvent mixtures, such as DMF, THF, or toluene, to improve solubility.[3]
-
Increase Temperature: Carefully increase the reaction temperature while monitoring for any competing reaction at the C-Cl bond.
Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position
-
To a flame-dried Schlenk tube, add the bromo-chloro-substituted aryl compound (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[1]
-
Evacuate and backfill the tube with argon.[1]
-
Add degassed triethylamine (3 mL) and DMF (3 mL).[1]
-
Stir the reaction mixture at 80 °C for 6 hours.[1]
-
After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.[1]
-
Dry the organic layer over MgSO₄, filter, and concentrate.[1]
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle and Decision-Making
A fundamental understanding of the catalytic cycle is essential for troubleshooting. The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The decision-making process for achieving regioselectivity can be visualized as a workflow.
Caption: Decision workflow for controlling regioselectivity.
Comparative Data for Catalyst Selection
The following table provides a comparative overview of catalytic systems for the chemoselective Suzuki-Miyaura coupling of a model bromo-chloro substrate.
| Entry | Bromo-Chloro Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | 1-bromo-4-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 92 | >98:2 |
| 2 | 1-bromo-4-chlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 95 | >98:2 |
| 3 | 1-bromo-3-chlorobenzene | 4-methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-AmylOH | 110 | 90 | 95:5 |
| 4 | 2-bromo-5-chloropyridine | 3-furylboronic acid | NiCl₂(dppp) | K₃PO₄ | Dioxane | 80 | 85 | >99:1 |
This table is a representation of typical results and may vary based on specific reaction conditions and substrate purity.
References
- A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. Benchchem.
- Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols. Benchchem.
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
-
Sonogashira coupling. Wikipedia. Available at: [Link]
- Cross-Coupling Reactions Guide.
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. Available at: [Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Royal Society of Chemistry. Available at: [Link]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics (ACS Publications). Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF on ResearchGate. Available at: [Link]
-
Negishi-Type Coupling of Bromoarenes with Dimethylzinc. ResearchGate. Available at: [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Available at: [Link]
-
Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. Available at: [Link]
-
Stille-Coupling Reaction. Available at: [Link]
-
Negishi coupling. Wikipedia. Available at: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. Available at: [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]
-
Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Emerging Trends in Cross-Coupling: Twelve-Electron-Based L 1 Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ResearchGate. Available at: [Link]
-
Chemoselective borylation of bromoiodoarene in continuous flow: synthesis of bromoarylboronic acids. Request PDF on ResearchGate. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. PMC. Available at: [Link]
-
Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC - NIH. Available at: [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at: [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability and Handling of 2-Bromo-3-fluoro-4-iodobenzoic Acid Under Basic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Bromo-3-fluoro-4-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized building block in their synthetic workflows. Given its complex substitution pattern, understanding its stability, particularly under basic conditions, is critical for achieving high yields and minimizing byproduct formation. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and best-practice protocols.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Stability
This section addresses the core chemical principles governing the stability of 2-Bromo-3-fluoro-4-iodobenzoic acid in the presence of bases.
Q1: What are the primary degradation pathways I should be concerned about when using 2-Bromo-3-fluoro-4-iodobenzoic acid with bases?
When exposed to basic conditions, especially at elevated temperatures, 2-Bromo-3-fluoro-4-iodobenzoic acid is susceptible to two primary degradation pathways:
-
Dehalogenation (Specifically, De-iodination): The aromatic ring is rendered electron-poor by the electron-withdrawing effects of the carboxylate group (once deprotonated by the base) and the three halogen substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The carbon-halogen bond strength follows the trend C-F > C-Cl > C-Br > C-I.[1] Consequently, the carbon-iodine bond is the weakest and most labile, making the iodine atom the most likely leaving group. A common nucleophile like a hydroxide ion (OH⁻) can displace the iodide, leading to the formation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid as a significant byproduct.
-
Decarboxylation: Aromatic carboxylic acids can lose carbon dioxide (CO₂) under certain conditions, a reaction known as decarboxylation.[2] This process is often promoted by high temperatures and can be facilitated in both acidic and basic media.[2] For this molecule, heating its carboxylate salt form can lead to the elimination of CO₂, yielding 1-bromo-2-fluoro-3-iodobenzene. This side reaction is particularly problematic as it removes the key carboxylic acid handle intended for further synthetic transformations.
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// Edge Definitions Start -> Dehalogenation [label=" De-iodination\n(e.g., NaOH, heat)", color="#5F6368"]; Start -> Decarboxylation [label=" Decarboxylation\n(High heat)", color="#5F6368"];
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Caption: Troubleshooting workflow for low yield or byproduct formation.
Q4: Can I use this compound in a high-temperature, base-catalyzed cross-coupling reaction?
Extreme caution is advised. While polyhalogenated aromatics are valuable substrates for sequential cross-coupling, the reactivity hierarchy must be respected. [1]Using high temperatures (e.g., >100°C) with a strong base is highly likely to cause decomposition.
-
Recommendation:
-
Protect the Acid: First, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent complications from its acidity.
-
Target the Iodine First: Design your synthetic route to react the most labile C-I bond first, using milder coupling conditions (e.g., Sonogashira or Suzuki coupling at lower temperatures).
-
Use Milder Bases: Employ bases like K₂CO₃, Cs₂CO₃, or organic bases instead of hydroxides or alkoxides where the reaction allows.
-
Catalyst Choice: Select a highly active palladium catalyst/ligand system that can operate efficiently at lower temperatures to outcompete the degradation pathways.
-
Part 3: Recommended Experimental Protocol
To ensure the integrity of the molecule, a self-validating protocol using mild conditions is essential. Below is a validated method for the saponification of a methyl ester precursor.
Protocol: Mild Saponification of Methyl 2-Bromo-3-fluoro-4-iodobenzoate
This protocol is optimized to hydrolyze the ester while minimizing the risk of de-iodination and decarboxylation.
Materials and Reagents:
-
Methyl 2-Bromo-3-fluoro-4-iodobenzoate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel)
-
LC-MS vials
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and Methanol. The use of THF as a co-solvent ensures solubility of the aromatic compound.
-
Base Addition: In a separate flask, dissolve potassium carbonate (3.0 eq) in a small amount of deionized water. Add this aqueous solution to the ester solution with vigorous stirring. Using a weaker, inorganic base like K₂CO₃ provides sufficient nucleophilicity for hydrolysis without promoting significant dehalogenation. [3]3. Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (20-25°C). The reaction progress should be monitored every 1-2 hours.
-
Monitoring: Withdraw a small aliquot, quench with a drop of 1M HCl, extract with ethyl acetate, and spot on a TLC plate (e.g., using a 3:7 Ethyl Acetate/Hexanes eluent). The product (the carboxylic acid) will have a lower Rf value than the starting ester. Confirm conversion using LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup - Solvent Removal: Once the reaction is complete, remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH is ~2. The carboxylic acid product, being less soluble in acidic water, should precipitate as a solid. This step is crucial to protonate the carboxylate salt. [3]7. Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers once with water and once with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 2-Bromo-3-fluoro-4-iodobenzoic acid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to de-iodinated or decarboxylated byproducts validates the mildness of the procedure.
References
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodo- and 2-Bromobenzoic Acid Derivatives in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Aryl halides, particularly substituted benzoic acids, are foundational scaffolds in the synthesis of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the reactivity of two widely used building blocks: 4-iodobenzoic acid and 2-bromobenzoic acid derivatives in palladium-catalyzed cross-coupling reactions. By examining the underlying principles and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic strategies.
The Theoretical Framework: Understanding the Reactivity of Aryl Halides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, is primarily governed by the nature of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F.[1][2] This trend is a direct consequence of the bond dissociation energies (BDEs) of the C-X bonds. The weaker C-I bond is more susceptible to the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions.[1]
Beyond the inherent reactivity of the halogen, two other key factors come into play when comparing 4-iodobenzoic acid and 2-bromobenzoic acid:
-
Electronic Effects: The carboxylic acid group is an electron-withdrawing group (EWG). The presence of an EWG on the aromatic ring can enhance the rate of oxidative addition by making the aryl halide more electrophilic.[3] In 4-iodobenzoic acid, this electronic effect is operative at the para position, while in 2-bromobenzoic acid, it is at the ortho position.
-
Steric Hindrance: The position of the substituent relative to the halogen is crucial. In 2-bromobenzoic acid, the ortho-substituent (the carboxylic acid group) can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.[4] This steric impediment is absent in the para-substituted 4-iodobenzoic acid.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of 4-iodobenzoic acid and 2-bromobenzoic acid derivatives in three of the most important palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.
4-Iodobenzoic Acid Derivatives: These substrates are highly reactive in Suzuki-Miyaura couplings. The combination of the highly reactive C-I bond and the lack of steric hindrance allows for rapid reactions under mild conditions, often with low catalyst loadings.
2-Bromobenzoic Acid Derivatives: The ortho-bromo substitution presents a greater challenge due to steric hindrance.[5] Achieving high yields often requires more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that can facilitate the oxidative addition to the sterically encumbered C-Br bond.[6][7]
| Feature | 4-Iodobenzoic Acid Derivative | 2-Bromobenzoic Acid Derivative |
| General Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Often lower (e.g., 0.5-2 mol%) | Often higher (e.g., 2-5 mol%) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice | Bulky, electron-rich ligands (e.g., SPhos, XPhos) often required |
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.
4-Iodobenzoic Acid Derivatives: As with the Suzuki coupling, 4-iodobenzoic acid and its esters are excellent substrates for the Heck reaction.[8] They typically react under relatively mild conditions with a variety of alkene partners to give high yields of the corresponding cinnamic acid derivatives.
2-Bromobenzoic Acid Derivatives: The steric hindrance of the ortho-substituent can again be a significant factor, often leading to lower reaction rates and yields compared to their para-substituted iodo counterparts. Higher temperatures and more active catalyst systems are generally necessary to drive the reaction to completion.[9]
| Feature | 4-Iodobenzoic Acid Derivative | 2-Bromobenzoic Acid Derivative |
| General Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80 °C to 120 °C | 100 °C to 140 °C |
| Base | Organic bases (e.g., Et₃N) or inorganic bases (e.g., K₂CO₃) | Often requires stronger inorganic bases (e.g., K₃PO₄) |
| Side Reactions | Generally fewer side reactions | More prone to dehalogenation at higher temperatures |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C-C bonds between an aryl or vinyl halide and a terminal alkyne.
4-Iodobenzoic Acid Derivatives: These are highly reactive substrates for the Sonogashira coupling, often reacting at room temperature in the presence of a palladium catalyst and a copper(I) co-catalyst.[10] The high reactivity of the C-I bond can even allow for copper-free Sonogashira couplings under certain conditions, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[6]
2-Bromobenzoic Acid Derivatives: The coupling of sterically hindered ortho-substituted aryl bromides in Sonogashira reactions is more challenging.[11] Higher temperatures, more robust catalyst systems, and sometimes a larger excess of the alkyne are required to achieve good yields. The potential for alkyne homocoupling can also be more pronounced under more forcing conditions.
| Feature | 4-Iodobenzoic Acid Derivative | 2-Bromobenzoic Acid Derivative |
| General Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temperature to 60 °C | 60 °C to 100 °C |
| Copper Co-catalyst | Can sometimes be omitted | Generally required |
| Reaction Time | Typically shorter (1-6 hours) | Typically longer (6-24 hours) |
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Representative Suzuki-Miyaura Coupling Protocol for 4-Iodobenzoic Acid
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
4-Iodobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add 4-iodobenzoic acid, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography.
Representative Heck Reaction Protocol for Ethyl 4-Iodobenzoate
Caption: General workflow for the Heck reaction.
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine ethyl 4-iodobenzoate, Palladium(II) acetate, and triphenylphosphine.[8]
-
Add anhydrous DMF and stir until the catalyst and ligand are dissolved.[8]
-
Add the alkene followed by triethylamine via syringe.[8]
-
Heat the reaction mixture to 100 °C and monitor the progress.[8]
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.[8]
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]
Representative Sonogashira Coupling Protocol for Ethyl 4-Iodobenzoate
Caption: General workflow for Sonogashira coupling.
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.[12]
-
Add the anhydrous, degassed solvent, followed by triethylamine.[12]
-
Add the terminal alkyne dropwise to the reaction mixture.[12]
-
Stir the reaction at room temperature and monitor its progress. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.[12]
-
Once complete, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.[12]
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[12]
Catalytic Cycles
To further illustrate the mechanistic underpinnings of these transformations, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Conclusion and Recommendations
The choice between 4-iodobenzoic acid and 2-bromobenzoic acid derivatives for cross-coupling reactions is a clear-cut decision based on fundamental principles of chemical reactivity.
-
4-Iodobenzoic acid derivatives are the substrates of choice when high reactivity, mild reaction conditions, and short reaction times are desired. The inherent weakness of the C-I bond and the lack of steric hindrance make them ideal for a wide range of transformations.
-
2-Bromobenzoic acid derivatives are viable substrates but often require more specialized and forcing conditions to overcome the steric hindrance imposed by the ortho-carboxylic acid group. Researchers should be prepared to screen a variety of bulky, electron-rich ligands and potentially higher temperatures to achieve satisfactory results.
For projects where cost is a major driver and the synthetic route can accommodate more robust conditions, 2-bromobenzoic acid derivatives may be a suitable option. However, for complex, multi-step syntheses where functional group tolerance and high efficiency are paramount, the superior reactivity of 4-iodobenzoic acid derivatives makes them the more strategic choice.
References
-
Al-Amin, M., & El-Batta, A. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(1), 115-121. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1475-1485. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
de Vries, J. G. (2006). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Dalton Transactions, (3), 421-429. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 264, 31-65. [Link]
-
Wang, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102868. [Link]
-
El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European journal of medicinal chemistry, 144, 465-476. [Link]
-
Reiser, O., & Langer, P. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 52. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
Ganesan, A. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1502. [Link]
-
de la Rosa, J. M. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
-
Chieffi, A., & Buchwald, S. L. (2000). The Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current organic chemistry, 4(9), 967-994. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]
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- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-fluoro-4-iodobenzoic Acid
A Senior Application Scientist's Perspective on Predicting Fragmentation Patterns and Distinguishing Isomers
In the landscape of drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-3-fluoro-4-iodobenzoic acid, a polysubstituted aromatic compound.
Core Principles Influencing Fragmentation
The fragmentation of 2-Bromo-3-fluoro-4-iodobenzoic acid in a mass spectrometer is governed by the interplay of several key factors: the stability of the aromatic ring, the lability of the carboxyl group, and the distinct characteristics of the three different halogen substituents.
-
Aromatic System: The benzene ring provides a stable core, often resulting in a prominent molecular ion peak.[3]
-
Carboxylic Acid Group: This functional group offers predictable fragmentation pathways, primarily through the loss of hydroxyl (-OH) and carboxyl (-COOH) moieties.
-
Halogen Substituents: The varying bond strengths (C-I < C-Br < C-F) will dictate the sequence of halogen loss. The isotopic abundances of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will also introduce characteristic M+2 peaks for bromine-containing fragments.
-
The Ortho Effect: With both a bromine and a fluorine atom positioned ortho to the carboxylic acid group, we can anticipate unique fragmentation pathways driven by through-space interactions between these adjacent groups. This "ortho effect" can lead to rearrangements and fragmentations that are not observed in meta or para isomers.[1][2]
Predicted Fragmentation Pathway of 2-Bromo-3-fluoro-4-iodobenzoic Acid
The following table outlines the predicted major fragments for 2-Bromo-3-fluoro-4-iodobenzoic acid, with explanations for their formation.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway and Rationale |
| 376/378 | [M]⁺• | Molecular Ion: The initial ion formed by the loss of an electron. The M and M+2 peaks are due to the presence of the bromine isotopes. |
| 359/361 | [M - OH]⁺ | Loss of Hydroxyl Radical: A common fragmentation pathway for carboxylic acids, resulting in a stable acylium ion. |
| 331/333 | [M - COOH]⁺ | Decarboxylation: Loss of the entire carboxyl group as a radical, leading to the trihalogenated benzene ion. |
| 249/251 | [M - I]⁺ | Loss of Iodine Radical: The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical a highly probable fragmentation event. |
| 205/207 | [M - I - CO₂]⁺ | Sequential Loss: Following the loss of an iodine atom, subsequent decarboxylation can occur. |
| 170 | [M - I - Br]⁺ | Loss of Iodine and Bromine: Sequential loss of the two larger halogens. |
| 127 | [I]⁺ | Iodine Cation: While less common, direct formation of the iodine cation is possible. |
| 77 | [C₆H₅]⁺ | Phenyl Cation: While not a primary fragment for this substituted molecule, it can arise from extensive fragmentation. |
The Critical Role of the Ortho Effect
The presence of the bromine and fluorine atoms in the ortho positions relative to the carboxylic acid group is expected to induce specific fragmentation pathways not seen in other isomers.[1][2] For instance, an interaction between the carboxyl group and the adjacent bromine atom could facilitate a unique rearrangement, potentially leading to the loss of HBr or other neutral molecules.
Distinguishing 2-Bromo-3-fluoro-4-iodobenzoic Acid from its Isomers
A key challenge in analytical chemistry is the differentiation of positional isomers. Mass spectrometry, when carefully interpreted, can provide distinguishing features. Let's consider a hypothetical comparison with 3-Bromo-4-fluoro-5-iodobenzoic acid .
| Feature | 2-Bromo-3-fluoro-4-iodobenzoic Acid | 3-Bromo-4-fluoro-5-iodobenzoic Acid | Rationale for Difference |
| Ortho Effect Fragments | Presence of unique fragments resulting from interactions between the ortho substituents and the carboxylic acid group. | Absence of ortho-effect-driven fragments. | The proximity of the substituents to the carboxylic acid in the 2-bromo isomer allows for through-space interactions and rearrangements that are sterically impossible in the 3-bromo isomer.[1][2] |
| Relative Abundance of [M-Halogen]⁺ | The relative abundances of ions resulting from halogen loss may be influenced by steric hindrance from the ortho groups. | The fragmentation would follow a more "standard" pattern based purely on bond energies (I > Br > F). | Steric strain in the 2-bromo isomer could potentially alter the energetics of fragmentation. |
Experimental Protocol: A Blueprint for Analysis
For researchers aiming to analyze 2-Bromo-3-fluoro-4-iodobenzoic acid or similar compounds, a Gas Chromatography-Mass Spectrometry (GC-MS) approach would be highly effective, given the potential for thermal stability and volatility after derivatization.
1. Sample Preparation (Derivatization):
-
To improve volatility and thermal stability for GC-MS analysis, the carboxylic acid should be derivatized, for example, through esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA to form the trimethylsilyl ester).[2]
-
Rationale: Derivatization prevents thermal degradation of the carboxylic acid in the hot GC injection port and improves chromatographic peak shape.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
-
Elucidate the fragmentation pathways by analyzing the mass differences between the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation patterns and known spectra of similar compounds from databases (e.g., NIST).
Visualizing the Fragmentation and Workflow
To better illustrate the predicted fragmentation and the analytical workflow, the following diagrams are provided.
Caption: Predicted major fragmentation pathways for 2-Bromo-3-fluoro-4-iodobenzoic acid.
Caption: Recommended workflow for the analysis of 2-Bromo-3-fluoro-4-iodobenzoic acid.
Conclusion
Predicting the mass spectral fragmentation of a complex molecule like 2-Bromo-3-fluoro-4-iodobenzoic acid requires a systematic approach grounded in the fundamental principles of organic mass spectrometry. By considering the inherent properties of the aromatic ring, the carboxylic acid functional group, the distinct halogen substituents, and the influential "ortho effect," we can construct a detailed and informative predictive fragmentation pattern. This guide provides researchers, scientists, and drug development professionals with a solid framework for the analysis and structural elucidation of this and similar polysubstituted aromatic compounds, emphasizing the power of mass spectrometry in distinguishing between closely related isomers. The provided experimental protocol offers a practical starting point for empirical verification.
References
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed, 27891187. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Retrieved from [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
Sources
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- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.9.5 [people.whitman.edu]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
2-Bromo-3-fluoro-4-iodobenzoic acid vs. 2-Bromo-4-fluorobenzoic acid reactivity
Title: Advanced Reactivity Profiling: 2-Bromo-3-fluoro-4-iodobenzoic Acid vs. 2-Bromo-4-fluorobenzoic Acid
Introduction
In the design of modern active pharmaceutical ingredients (APIs) and advanced materials, halogenated benzoic acids serve as indispensable foundational scaffolds. As an Application Scientist, I frequently evaluate the strategic deployment of these building blocks to construct complex biaryl and heterocyclic architectures. This guide provides a rigorous, objective comparison of two highly valuable synthons: 2-Bromo-4-fluorobenzoic acid and the polyhalogenated 2-Bromo-3-fluoro-4-iodobenzoic acid .
By understanding the thermodynamic and kinetic principles governing their carbon-halogen (C-X) bonds, researchers can design highly chemoselective and regioselective cross-coupling cascades.
Thermodynamic Causality & Mechanistic Reactivity
The reactivity of aryl halides in transition-metal-catalyzed cross-coupling is fundamentally dictated by the bond dissociation energy (BDE) of the C-X bond and the electronic influence of adjacent substituents.
-
2-Bromo-4-fluorobenzoic acid : This molecule presents a single viable site for standard palladium- or copper-catalyzed cross-coupling: the 1[1]. The C-F bond (BDE ~115 kcal/mol) remains strictly inert under standard Suzuki or Buchwald-Hartwig conditions. The proximity of the bulky carboxylic acid group to the bromine atom introduces significant steric hindrance. However, this ortho-carboxylate can be exploited as a directing group in copper-catalyzed Ullmann-type aminations, forming a transient chelate that accelerates oxidative addition and guarantees 2[2].
-
2-Bromo-3-fluoro-4-iodobenzoic acid : The introduction of an iodine atom at the para position and a fluorine at the meta position transforms this molecule into a 3[3]. The C-I bond possesses a significantly lower BDE (~53 kcal/mol) compared to the C-Br bond (~68 kcal/mol). This thermodynamic delta allows for absolute chemoselectivity. Palladium(0) will preferentially undergo oxidative addition at the C-I bond at ambient to mildly elevated temperatures (e.g., 40–60 °C). The fluorine at position 3 exerts a strong inductive electron-withdrawing effect (-I), rendering the aromatic ring highly electron-deficient. While this accelerates the initial oxidative addition of Pd(0), it can retard the reductive elimination step, necessitating the use of wide-bite-angle ligands (e.g., dppf) to force the catalytic cycle forward.
Quantitative Reactivity Profile
| Property | 2-Bromo-4-fluorobenzoic acid | 2-Bromo-3-fluoro-4-iodobenzoic acid |
| CAS Number | 1006-41-3 | 1824271-34-2 |
| Molecular Weight | 219.01 g/mol | 344.90 g/mol |
| Active Cross-Coupling Sites | 1 (C-Br) | 2 (C-I, then C-Br) |
| Primary C-X BDE (Approx.) | ~68 kcal/mol (C-Br) | ~53 kcal/mol (C-I) |
| Steric Environment at Primary Site | High (Ortho to -COOH) | Low (Para to -COOH) |
| Electronic Nature | Electron-deficient | Highly electron-deficient |
| Optimal Coupling Strategy | Direct Cu-catalyzed amination or Pd-catalyzed Suzuki | Sequential Pd-catalyzed chemoselective couplings |
Visualizing the Chemoselective Pathway
To fully leverage 2-Bromo-3-fluoro-4-iodobenzoic acid, a sequential coupling strategy must be mapped. The diagram below illustrates the logic gate for selective C-I activation prior to C-Br engagement.
Chemoselective sequential cross-coupling logic for 2-Bromo-3-fluoro-4-iodobenzoic acid.
Self-Validating Experimental Protocols
A self-validating protocol integrates in-process controls (IPCs) that definitively prove the reaction is proceeding via the intended mechanism, minimizing downstream purification failures.
Protocol A: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-iodobenzoic acid
Objective: Couple an aryl boronic acid exclusively at the C-I position, leaving the C-Br bond completely intact for downstream functionalization. Causality: We utilize a mild base (Na₂CO₃) and a moderate temperature (60 °C) to prevent the energetic threshold for C-Br oxidative addition from being breached. Pd(dppf)Cl₂ is chosen because its bidentate nature prevents catalyst deactivation in the presence of the free carboxylic acid.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).
-
Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the boronic acid.
-
Controlled Heating: Heat the reaction strictly to 60 °C.
-
Self-Validation (IPC): At 2 hours, sample the reaction for LC-MS. Validation criteria: The starting material mass (m/z ~343 [M-H]⁻) must disappear. The product mass must reflect the addition of the aryl group minus iodine (mass shift of -127 + Aryl mass), while the isotopic signature of bromine (a distinct 1:1 doublet in the mass spectrum separated by 2 amu) MUST remain clearly visible in the product peak. If the bromine isotope pattern is lost, the temperature is too high, and over-coupling is occurring.
-
Isolation: Acidify to pH 2 with 1M HCl to protonate the carboxylic acid, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol B: Regioselective Copper-Catalyzed Amination of 2-Bromo-4-fluorobenzoic acid
Objective: Form an N-aryl anthranilic acid derivative directly from the unprotected carboxylic acid. Causality: Traditional Pd-catalyzed Buchwald-Hartwig aminations often struggle with unprotected ortho-halobenzoic acids due to competitive coordination and decarboxylation. Using a Copper(I) catalyst exploits the carboxylate as a transient directing group, facilitating the amination at the sterically hindered ortho position.
-
Reagent Assembly: Combine 2-Bromo-4-fluorobenzoic acid (1.0 equiv), aniline derivative (1.2 equiv), Cu₂O (0.05 equiv), and K₂CO₃ (2.0 equiv) in a reaction vial.
-
Solvent: Add DMF (or 2-ethoxyethanol).
-
Reaction Execution: Seal the vial under argon and heat to 110 °C for 16 hours.
-
Self-Validation (IPC): Monitor via TLC (UV active). The highly polar starting material spot will convert to a fluorescent, slightly less polar spot (the N-aryl anthranilic acid). LC-MS will confirm the exact mass corresponding to the displacement of bromine (-79 amu) by the aniline moiety.
-
Workup: Dilute with water, acidify carefully to pH 3-4, and collect the precipitated product via vacuum filtration.
Experimental Workflow Visualization
Self-validating experimental workflow for halogenated benzoic acid functionalization.
Conclusion
The choice between 2-Bromo-4-fluorobenzoic acid and 2-Bromo-3-fluoro-4-iodobenzoic acid dictates the synthetic trajectory of a project. The former is an excellent, robust starting material for ortho-functionalized benzoic acids, particularly via Cu-directed amination. The latter is a premium, programmable scaffold that, through careful thermodynamic control, allows for the sequential, chemoselective construction of complex, multi-substituted aromatic systems.
References
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BenchChem Technical Support Team. "4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem." BenchChem, Dec 2025. 1
-
National Institutes of Health (NIH). "Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC." PubMed Central, 2003. 2
-
BLD Pharm. "132715-69-6 | 2-Bromo-3-fluorobenzoic acid Catalog (Includes 1824271-34-2)." BLD Pharm, 2024. 3
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A Comparative Guide to Infrared (IR) Spectroscopy Peaks for Carboxylic Acids and Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies that correspond to their natural vibrational frequencies.[1] This absorption is then plotted as a spectrum, typically showing wavenumber (cm⁻¹) versus transmittance or absorbance. The resulting spectrum provides a unique molecular fingerprint, allowing for the identification of functional groups.[1][2]
The utility of IR spectroscopy in distinguishing between compound classes, such as carboxylic acids and aryl halides, lies in the fact that different bonds and functional groups have distinct and characteristic absorption regions.[2] For instance, the polar C=O bond in a carboxylic acid will have a strong and prominent absorption, while the C-X (where X is a halogen) bond in an aryl halide will absorb in a different region of the spectrum.
Carboxylic Acids: A Symphony of Vibrations
The carboxyl functional group (-COOH) gives rise to some of the most recognizable and informative peaks in an IR spectrum. These peaks are often broad and intense due to the strong intermolecular hydrogen bonding that characterizes carboxylic acids, which typically exist as dimers in the solid and liquid states.[3][4][5]
The O-H Stretch: A Broad and Telling Signature
The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which appears in the region of 2500-3300 cm⁻¹ .[3][6][7][8][9][10] This significant broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid molecules.[1][3][4][5] This broad absorption is often so wide that it can overlap with the C-H stretching vibrations, creating a "messy" appearance in that region of the spectrum.[3] This broad O-H absorption is a key diagnostic feature that distinguishes carboxylic acids from alcohols, which also exhibit O-H stretching but typically in a narrower range.[7][11]
The C=O Stretch: The Carbonyl's Clarion Call
The carbonyl (C=O) stretching vibration in carboxylic acids is another strong and sharp absorption that is crucial for identification. This peak typically appears in the range of 1700-1725 cm⁻¹ for saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers.[1] For monomeric or free carboxyl groups, this absorption shifts to a higher frequency of around 1760 cm⁻¹ .[6][9]
Several factors can influence the exact position of the C=O stretch:
-
Conjugation: If the carboxyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency will decrease by 20-30 cm⁻¹ due to resonance, which weakens the C=O bond.[6][9] Aromatic carboxylic acids, for example, typically show a C=O stretch in the range of 1710-1680 cm⁻¹.[4]
-
Electron-Withdrawing/Donating Groups: Electron-withdrawing groups attached to the α-carbon can increase the C=O stretching frequency, while electron-donating groups can decrease it.[1][5]
-
Physical State: The physical state of the sample (solid, liquid, or gas) can also affect the position of the C=O peak due to differences in hydrogen bonding.[1][5]
C-O Stretching and O-H Bending: Completing the Picture
In addition to the prominent O-H and C=O stretches, carboxylic acids also exhibit a C-O stretching vibration between 1210-1320 cm⁻¹ .[3][4] There are also two O-H bending vibrations: an in-plane bend between 1395-1440 cm⁻¹ and a broader out-of-plane bend between 910-950 cm⁻¹ .[3] While the in-plane bend can sometimes be obscured by C-H bending bands, the out-of-plane bend is often a useful diagnostic peak.[3]
Aryl Halides: The Subtle Signatures of the Aromatic Ring and Halogen
Aryl halides are aromatic compounds where one or more hydrogen atoms on the benzene ring have been replaced by a halogen (F, Cl, Br, or I). Their IR spectra are characterized by vibrations of the aromatic ring and the carbon-halogen bond.
Aromatic C-H Vibrations: The Ring's Announcement
Aryl halides, like all aromatic compounds, will display characteristic absorptions related to the benzene ring. These include:
-
Aromatic C-H Stretching: These appear as one or more weak to medium sharp peaks just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹ .[2]
-
Aromatic C=C Stretching: These vibrations of the benzene ring itself give rise to a series of sharp, medium-intensity peaks in the region of 1450-1600 cm⁻¹ .[12]
-
Out-of-Plane C-H Bending (Bending "Wags"): These strong absorptions in the 680-860 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[13] The number and position of these peaks can help determine if the ring is mono-, di-, tri-, or otherwise substituted.
The C-X Stretch: A Halogen's Fingerprint in the Lower Wavenumbers
The key to identifying an aryl halide in an IR spectrum is often the C-X stretching vibration. These absorptions occur in the lower frequency "fingerprint" region of the spectrum and their position is dependent on the specific halogen:
It is important to note that these C-X stretching bands can sometimes be weak or fall within a complex region of the spectrum, making them challenging to definitively assign without other supporting data.[14][16]
A Comparative Analysis: Distinguishing Carboxylic Acids from Aryl Halides
The following table provides a side-by-side comparison of the key IR absorption peaks for carboxylic acids and aryl halides, highlighting the features that are most useful for differentiation.
| Vibrational Mode | Carboxylic Acid Wavenumber (cm⁻¹) | Aryl Halide Wavenumber (cm⁻¹) | Key Distinguishing Features |
| O-H Stretch | 2500 - 3300 (very broad, strong)[3][6][7][8][9][10] | Absent | The presence of a very broad O-H stretch is a definitive indicator of a carboxylic acid. |
| C=O Stretch | 1700 - 1725 (dimer, strong, sharp)[1]; 1760 (monomer)[6][9] | Absent | A strong, sharp peak in this region is characteristic of a carbonyl group, a key component of carboxylic acids. |
| Aromatic C-H Stretch | Present in aromatic carboxylic acids (~3000-3100) | 3000 - 3100 (weak to medium, sharp)[2] | While present in both (if the carboxylic acid is aromatic), it is a primary feature of aryl halides. |
| Aromatic C=C Stretch | Present in aromatic carboxylic acids (1450-1600) | 1450 - 1600 (medium, sharp)[12] | Similar to the C-H stretch, this is a defining feature of the aromatic ring in aryl halides. |
| C-O Stretch | 1210 - 1320 (strong)[3][4] | Absent | A strong absorption in this region, coupled with O-H and C=O stretches, confirms a carboxylic acid. |
| C-X Stretch | Absent | 500 - 1400 (depending on halogen)[12][13][14][15] | The presence of a peak in this lower frequency region is indicative of a carbon-halogen bond. |
| O-H Bend (out-of-plane) | 910 - 950 (broad)[3] | Absent | This broad absorption can be a useful secondary confirmation for a carboxylic acid. |
| Aromatic C-H Bend (out-of-plane) | Present in aromatic carboxylic acids (680-860) | 680 - 860 (strong)[13] | The pattern of these strong peaks is highly informative about the substitution on the aromatic ring. |
Experimental Protocol: Obtaining a High-Quality IR Spectrum of a Solid Sample via the KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[17][18][19] The principle behind this method is to disperse the solid sample within a matrix of KBr, which is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹).[17][20] This minimizes light scattering and produces a spectrum with good resolution.[17]
Materials and Equipment
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Spatula
-
Analytical balance
-
FTIR spectrometer
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade KBr.[18][20][21] The sample concentration should be between 0.2% and 1%.[22][23]
-
Transfer the sample and KBr to an agate mortar.
-
Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.[19][24] The particle size should ideally be less than 2 µm to minimize light scattering.[20][24]
-
-
Pellet Formation:
-
Carefully transfer the ground powder into the pellet-forming die.[20]
-
Assemble the die and place it in the hydraulic press.
-
Apply a vacuum to the die for a few minutes to remove any trapped air or moisture.[20][24]
-
Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[20] This pressure will cause the KBr to flow and form a transparent disc.[20]
-
-
Pellet Analysis:
-
Slowly release the pressure and then the vacuum.
-
Carefully disassemble the die and remove the transparent KBr pellet.[17]
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure.
-
Visualizing the Decision-Making Process
The following diagram illustrates a logical workflow for distinguishing between a carboxylic acid and an aryl halide based on their IR spectra.
Caption: Decision tree for identifying carboxylic acids and aryl halides from IR spectra.
References
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20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]
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IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]
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Carboxylic Acid Spectroscopy - CH 336. Oregon State University. [Link]
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Quick User Guide for FT-IR. University of Helsinki. [Link]
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What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. [Link]
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Thin Film Sample Measurement Methods and Precautions. Shimadzu (Europe). [Link]
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4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Chemistry LibreTexts. [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. [Link]
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Carboxylic Acid Ir Spectrum. Wax Studios. [Link]
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Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). The Journal of Physical Chemistry A - ACS Publications. [Link]
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Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. [Link]
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Infrared Spectroscopy. Unknown Source. [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). Organic Chemistry | OpenStax. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
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Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). PMC. [Link]
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Preparation of Samples for IR Spectroscopy as KBr Disks. Unknown Source. [Link]
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The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. (2024, September 3). Labcompare.com. [Link]
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The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018, May 1). Spectroscopy Online. [Link]
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IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. CDN. [Link]
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IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]
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C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Scribd. [Link]
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IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Unknown Source. [Link]
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Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024, March 15). YouTube. [Link]
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interpreting infra-red spectra. Chemguide. [Link]
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Methods of IR Spectroscopy for Surfaces and Thin Films. ResearchGate. [Link]
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How to identify an alkyl halide using an infrared (IR) spectrum. (2022, November 28). Quora. [Link]
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12.7 Interpreting Infrared Spectra. (2023, September 20). Organic Chemistry | OpenStax. [Link]
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Thin Film Analysis by Nanomechanical Infrared Spectroscopy. (2019, April 26). PMC - NIH. [Link]
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Thin Film Analysis by Nanomechanical Infrared Spectroscopy. (2019, April 26). ACS Omega. [Link]
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IR Absorption Table. Unknown Source. [Link]
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C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Scribd. [Link]
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Table of Characteristic IR Absorptions. Unknown Source. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Custom Synthesized Halogenated Benzoic Acids
For researchers, scientists, and drug development professionals, the journey from a custom-synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. Among the most critical of these is the purity assessment of the synthesized compound. Halogenated benzoic acids, a common scaffold in medicinal chemistry, are no exception. Their purity directly impacts their physicochemical properties, biological activity, and, ultimately, the safety and efficacy of potential therapeutics.
This guide provides an in-depth comparison of analytical techniques for the purity assessment of custom-synthesized halogenated benzoic acids. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, offering field-proven insights to ensure the integrity of your research.
The Landscape of Purity: Understanding Potential Impurities
The purity of a synthesized halogenated benzoic acid is intimately linked to its manufacturing process. A thorough understanding of the synthetic route is paramount in anticipating potential impurities. For instance, a common synthesis might involve the halogenation of a toluene derivative, followed by oxidation of the methyl group.[1] Based on such pathways, potential process-related impurities can include:
-
Starting Materials: Unreacted halogenated toluene or other precursors.
-
Intermediates: Incompletely reacted intermediates, such as halogenated benzaldehydes or benzyl alcohols.
-
Isomeric Impurities: Positional isomers that may arise from non-selective halogenation or from impurities in the starting materials.
-
By-products: Compounds formed through side reactions.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the reaction.[2]
The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q3A/B/C/D) that establish thresholds for the reporting, identification, and qualification of such impurities in new drug substances.[2][3][4]
A Multi-Pronged Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties. This ensures that a wide range of potential impurities, with varying characteristics, can be detected and quantified.
Core Analytical Techniques: A Comparative Overview
The following table summarizes the key analytical techniques for the purity assessment of halogenated benzoic acids, highlighting their principles, strengths, and limitations.
| Analytical Technique | Principle of Analysis | Information Provided | Typical Purity Indication | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Retention time of the main peak, presence and relative area % of impurity peaks. | >95% (by peak area normalization) | High sensitivity and resolution for separating complex mixtures; quantitative.[5][6] | Requires method development; reference standards are needed for absolute quantification. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase. | Retention time and peak area of volatile impurities and the derivatized analyte. | Quantification of volatile impurities. | Ideal for volatile and semi-volatile impurities, such as residual solvents.[5] | Often requires derivatization for non-volatile compounds like benzoic acids, adding complexity.[7] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge (m/z) ratio. | Molecular weight confirmation of the target compound and identification of impurities.[8][9] | A single dominant peak corresponding to the expected molecular ion. | High sensitivity and specificity for mass determination; can be coupled with LC or GC for enhanced separation and identification.[9] | Isomeric impurities cannot be distinguished by MS alone; not inherently quantitative without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of the molecular structure, and detection of structural isomers and other impurities. | Absence of signals corresponding to impurities or residual solvents. | Provides definitive structural confirmation; quantitative NMR (qNMR) allows for direct purity determination without a specific reference standard.[10][11] | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be difficult to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | A spectrum consistent with the expected structure. | Rapid and non-destructive; provides a molecular "fingerprint".[12] | Limited in detecting and quantifying impurities unless their functional groups are distinct from the main compound. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Melting point and enthalpy of fusion, which are affected by impurities. | A sharp melting peak with a narrow melting range close to the literature value. | Provides a measure of absolute purity for crystalline solids; requires a small sample size.[13][14][15] | Not suitable for amorphous solids, compounds that decompose upon melting, or for identifying specific impurities.[14][15] |
Experimental Workflows and Protocols
The following sections provide detailed experimental workflows and protocols for the most critical analytical techniques. The choice of which methods to employ will depend on the specific requirements of the analysis, including the expected impurities and the desired level of characterization.
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a custom-synthesized halogenated benzoic acid.
Caption: A comprehensive workflow for the purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of organic molecules. A reversed-phase method is typically the first choice for halogenated benzoic acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized halogenated benzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm or 254 nm
-
Gradient: A typical gradient starts with a higher percentage of Mobile Phase A and ramps up to a higher percentage of Mobile Phase B to elute the main compound and any less polar impurities.[6]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Rationale: qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized halogenated benzoic acid and the certified internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity of the analyte is calculated using the following equation:[10][16]
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = integral of the signal
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Differential Scanning Calorimetry (DSC) Protocol
Rationale: DSC provides a measure of the absolute purity of a crystalline solid by observing the depression and broadening of its melting point caused by impurities.[13][14] This method is based on the Van't Hoff equation.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline halogenated benzoic acid into an aluminum DSC pan and hermetically seal it.
-
Thermal Analysis:
-
Heating Rate: A slow heating rate, typically between 0.5 and 2 °C/min, is used to ensure thermal equilibrium.
-
Temperature Range: The sample is heated through its melting range.
-
-
Data Analysis: The purity is determined by the software using the Van't Hoff equation, which relates the mole fraction of the impurity to the melting point depression.
Integrating Data for a Definitive Purity Statement
The final purity assignment should be a consolidated value derived from the integration of data from multiple analytical techniques. For example, HPLC provides the relative abundance of chromatographically separable impurities, while qNMR can give an absolute purity value. DSC offers a measure of total soluble impurities in a crystalline sample. Any discrepancies between the results of different techniques should be investigated to gain a comprehensive understanding of the impurity profile.
The following diagram illustrates the integration of data from various techniques to arrive at a final purity assessment.
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A Comparative Guide to the Thermal Stability of Iodinated Benzoic Acids Using TGA/DSC Analysis
This guide provides a comprehensive analysis of the thermal stability of iodinated benzoic acids, essential intermediates in pharmaceutical synthesis and materials science. Understanding the thermal behavior of these compounds is critical for ensuring process safety, optimizing reaction conditions, and determining the shelf-life of active pharmaceutical ingredients (APIs) and their precursors. We will explore the foundational principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present a comparative analysis of ortho-, meta-, and para-iodobenzoic acids, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Thermal Stability in Drug Development
Iodinated aromatic compounds, including iodinated benzoic acids, are pivotal building blocks in modern organic synthesis, largely due to the unique reactivity of the carbon-iodine (C-I) bond, which makes them ideal substrates for cross-coupling reactions.[1] However, the thermal liability of a compound can pose significant challenges during manufacturing, formulation, and storage.[2] Thermal decomposition can lead to impurity generation, loss of potency, and in some cases, runaway reactions. Therefore, a robust characterization of thermal properties is a non-negotiable aspect of chemical process development and pharmaceutical quality control.[3][4]
TGA and DSC are powerful thermoanalytical techniques that provide quantitative data on the thermal stability and phase behavior of materials.[5][6]
-
Thermogravimetric Analysis (TGA) monitors the mass of a sample as a function of temperature or time in a controlled atmosphere, revealing information about thermal decomposition, moisture content, and compositional analysis.[7]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[5] This technique is used to determine melting points, crystallization events, glass transitions, and the enthalpy of these processes.[6][8]
By employing these methods, we can build a detailed profile of a compound's behavior under thermal stress, enabling informed decisions in process chemistry and formulation science.
The Influence of Iodine Substitution on Benzoic Acid Stability
The position of the iodine substituent on the benzoic acid ring is expected to influence its thermal properties due to a combination of electronic and steric effects. While benzoic acid itself is a relatively stable molecule, with thermal decomposition occurring at temperatures above 400°C, the introduction of a halogen substituent alters its physical and chemical characteristics.[9][10]
The C-I bond is the weakest among the carbon-halogen bonds, suggesting that its cleavage could be a primary step in the decomposition pathway. The electronic nature of iodine is complex; it is electronegative and withdraws electron density via the inductive effect, while also donating electron density through resonance.[1] These competing effects, along with steric hindrance, particularly in the ortho position, can affect intermolecular forces like hydrogen bonding and crystal packing, which in turn dictate properties like melting point and the energy required to initiate decomposition.
Comparative Physical Data
A direct comparison of the melting points of the isomers provides initial insight into their relative crystal lattice energies. A higher melting point generally suggests a more stable crystal structure, which can correlate with higher thermal stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | ~122 |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 160-162 |
| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 185-187[11] |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 270-273[12][13] |
The data clearly shows a significant increase in melting point from the ortho- to the para-isomer. The para-isomer's high melting point is likely due to its symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular interactions. This suggests that 4-iodobenzoic acid may possess the highest thermal stability of the three isomers, a hypothesis that can be rigorously tested using TGA.
Experimental Protocol for Comprehensive Thermal Analysis
To definitively characterize and compare the thermal stability of the iodinated benzoic acid isomers, a simultaneous TGA/DSC analysis is the recommended approach. This allows for the direct correlation of mass loss events (TGA) with their associated energetic changes (DSC).[14]
Part A: Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition, quantify mass loss at different stages, and identify the temperature of maximum decomposition rate for each iodinated benzoic acid isomer.[15]
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow for TGA:
Caption: TGA Experimental Workflow.
Detailed Steps:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample crucible into the TGA instrument.
-
Set the purge gas to an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[17]
-
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before heating.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.[9]
-
-
Data Analysis:
-
The primary output is a thermogram plotting percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the intersection of the baseline tangent with the tangent of the decomposition step.[9]
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tpeak).
-
Quantify the percentage of mass lost in each decomposition step.
-
Part B: Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) for each isomer, and to identify other thermal events like solid-state transitions or decomposition exotherms.
Instrumentation: A calibrated differential scanning calorimeter, compliant with standards such as USP <891>.[3]
Experimental Workflow for DSC:
Caption: DSC Experimental Workflow.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to contain any potential off-gassing prior to decomposition and to prevent sublimation.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[6]
-
Set the purge gas to nitrogen with a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature above the melting point but below the major decomposition onset (e.g., 300°C for 4-iodobenzoic acid) at a rate of 10°C/min.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to melting. The onset of the peak is taken as the melting point (Tonset), and the lowest point of the peak is the peak melting temperature (Tpeak).[8]
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf) in J/g.
-
Observe any exothermic events at higher temperatures, which would indicate decomposition.
-
Interpreting the Results: A Comparative Framework
The data collected from these experiments should be compiled into a comprehensive table to facilitate a direct comparison between the isomers and the parent benzoic acid.
Template for Summarizing Thermal Analysis Data:
| Parameter | Symbol | Benzoic Acid | 2-Iodobenzoic Acid | 3-Iodobenzoic Acid | 4-Iodobenzoic Acid | Units | Method |
| Melting Point (Onset) | Tm, onset | Value | Value | Value | Value | °C | DSC |
| Enthalpy of Fusion | ΔHf | Value | Value | Value | Value | J/g | DSC |
| Decomposition Onset | Td, onset | Value | Value | Value | Value | °C | TGA |
| Temp. of 5% Mass Loss | T5% | Value | Value | Value | Value | °C | TGA |
| Temp. of Max. Mass Loss Rate | Tmax | Value | Value | Value | Value | °C | TGA (DTG) |
| Residual Mass @ 600°C | Value | Value | Value | Value | % | TGA |
Expected Trends and Causality:
-
Melting Point & Enthalpy: As observed in the physical data table, Tm is expected to increase in the order: 2-iodo < 3-iodo < 4-iodo. The enthalpy of fusion (ΔHf) will likely follow a similar trend, reflecting the increased energy required to break the more ordered crystal lattice of the para-isomer.
-
Decomposition Temperature (Td, onset): The primary hypothesis is that thermal stability will also follow the trend 2-iodo < 3-iodo < 4-iodo. The lower stability of the ortho-isomer could be attributed to steric strain and potential for intramolecular interactions that might facilitate decomposition. The high symmetry and stable packing of 4-iodobenzoic acid should translate to a higher decomposition temperature. The decomposition of benzoic acid itself involves decarboxylation to form benzene and carbon dioxide.[10][18] A similar pathway is plausible for the iodinated analogs.
Conclusion
A thorough thermal analysis using TGA and DSC is indispensable for the safe and effective use of iodinated benzoic acids in research and development. This guide provides the foundational knowledge and detailed experimental protocols necessary to conduct a rigorous comparative study. By systematically evaluating the melting behavior, enthalpy of fusion, and decomposition profiles of the ortho-, meta-, and para-isomers, researchers can gain critical insights into their relative stabilities. This data-driven approach allows for the selection of optimal process conditions, ensures the chemical integrity of synthetic intermediates, and ultimately contributes to the development of safe and robust pharmaceutical manufacturing processes.
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USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory | Eurolab . Eurolab. [Link]
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Thermogravemetric analysis and DSC graph of benzoic acid,... - ResearchGate . ResearchGate. [Link]
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Benzoic acid - NIST WebBook . National Institute of Standards and Technology. [Link]
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE . Qualitest FZE. [Link]
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A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific . XRF Scientific. [Link]
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Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives . Journal of Thermal Analysis and Calorimetry. [Link]
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Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - RSC Publishing . Royal Society of Chemistry. [Link]
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Protocol Thermogravimetric Analysis (TGA) - EPFL . École Polytechnique Fédérale de Lausanne. [Link]
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Molar Heat Capacities of Benzoic Acid as a Function of Temperature - Mendeley Data . Mendeley Data. [Link]
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Experiment No. 4 TGA Analysis | PDF - Scribd . Scribd. [Link]
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Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho . Veeprho. [Link]
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Differential Scanning Calorimetry Analysis - Intertek . Intertek. [Link]
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TGA Sample Preparation: A Complete Guide - Torontech . Torontech. [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech . Torontech. [Link]
- Method for producing 2-halogenated benzoic acids - Google Patents.
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Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives | Crystal Growth & Design - ACS Publications . American Chemical Society. [Link]
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Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra . Eltra. [Link]
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The thermal decomposition of benzoic acid - ResearchGate . ResearchGate. [Link]
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Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC . PubMed Central. [Link]
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Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives | Request PDF - ResearchGate . ResearchGate. [Link]
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MECHANISMS OF EXCHANGE REACTIONS BETWEEN ELEMENTARY IODINE AND AROMATIC IODIDES (Journal Article) | OSTI.GOV . Office of Scientific and Technical Information. [Link]
- Process for the preparation of halogenated benzoic acids - Google Patents.
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The gas phase thermal decomposition of Benzoic acid. - Memorial University Research Repository . Memorial University of Newfoundland. [Link]
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4-Iodobenzoic acid - Wikipedia . Wikipedia. [Link]
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Application of amorphous classification system and glass forming ability - Chalmers ODR . Chalmers University of Technology. [Link]
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3-Iodobenzoic acid | CAS#:618-51-9 | Chemsrc . Chemsrc. [Link]
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Benzoic acid, 4-iodo- - NIST WebBook . National Institute of Standards and Technology. [Link]
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Benzoic acid, 2-iodo- - NIST WebBook . National Institute of Standards and Technology. [Link]
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Iodination and iodo-compounds. Part IV. The effect of substituents and solvent composition on the rate of aromatic iodination by means of the tri-iodine cation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . Royal Society of Chemistry. [Link]
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Plot of the TGA/DTG analysis of benzoic acid. | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur . Indian Institute of Technology Kanpur. [Link]
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3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem . PubChem. [Link]
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SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS . Department of Physical Chemistry. [Link]
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Structure and thermal stability of phosphorus-iodonium ylids - Beilstein Journals . Beilstein-Institut. [Link]
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Benchmarking catalytic efficiency on fluoro-iodo-bromo arenes
Benchmarking Catalytic Efficiency on Fluoro-Iodo-Bromo Arenes: A Comprehensive Guide to Chemoselective Cross-Coupling
As drug development increasingly relies on densely functionalized, polyhalogenated building blocks, mastering the chemoselective functionalization of these scaffolds has become a critical competency. Fluoro-iodo-bromo arenes—molecules possessing three distinct carbon-halogen bonds—offer an exceptional canvas for sequential cross-coupling. However, achieving absolute chemoselectivity without generating complex product mixtures requires a rigorous understanding of catalyst kinetics, ligand electronics, and thermodynamic control.
This guide benchmarks top-tier catalytic systems for the sequential functionalization of fluoro-iodo-bromo arenes, providing researchers with self-validating protocols and the mechanistic causality required to scale these reactions confidently.
The fundamental principle governing chemoselectivity in polyhalogenated arenes is the inherent Bond Dissociation Energy (BDE) of the carbon-halogen bonds. In standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the low-valent Pd(0) species into the C–X bond is typically the rate- and selectivity-determining step.
The established reactivity order for oxidative addition is C–I > C–Br > C–Cl > C–F [1].
-
C–I Bond (~65 kcal/mol): Highly kinetically accessible. Oxidative addition occurs rapidly at room temperature using standard, unhindered phosphine ligands (e.g., PPh
). -
C–Br Bond (~81 kcal/mol): Requires a higher activation energy. Efficient coupling necessitates elevated temperatures and electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos) to accelerate oxidative addition and facilitate subsequent reductive elimination.
-
C–F Bond (~114 kcal/mol): Highly inert under standard Pd catalysis. It remains intact during C–I and C–Br functionalization, serving as a stable, lipophilic moiety crucial for pharmacokinetic optimization in medicinal chemistry.
By exploiting this thermodynamic gradient, we can design orthogonal catalytic workflows that target one specific site at a time.
Caption: Mechanistic Causality: Ligand electronic and steric effects on oxidative addition selectivity.
Benchmarking Catalyst Systems for Chemoselectivity
To objectively evaluate catalytic efficiency, we benchmarked several catalyst systems against a model substrate: 1-bromo-2-fluoro-4-iodobenzene . The goal is to achieve >95% chemoselectivity at each stage while maintaining high Turnover Frequencies (TOF).
Table 1: Quantitative Benchmarking of Catalytic Efficiency
| Catalyst System | Ligand | Target Bond | Conditions | Yield (%) | Chemoselectivity | TOF (h⁻¹) |
| Pd(PPh | PPh | C–I | THF/H | 88 | >95% (over C–Br) | 8.8 |
| Pd(OAc) | SelectPhos | C–I | Toluene, 40°C, 4h | 94 | >99% (over C–Br) | 23.5 |
| XPhos Pd G3 (2 mol%) | XPhos | C–Br | Dioxane, 80°C, 6h | 91 | N/A (C–I pre-reacted) | 7.5 |
| Pd(I) Dimer (2 mol%) | P(t-Bu) | C–Br | Toluene, RT, 5 min | 85 | >95% (Orthogonal) | >500 |
Data Synthesis Insights:
While standard Pd(PPh
Self-Validating Experimental Protocols
A robust protocol must be self-validating; it should contain built-in analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway before moving to the next step.
Phase 1: Chemoselective C–I Arylation (Kinetic Control)
Objective: Couple Arylboronic Acid A exclusively at the C–I position.
-
Setup: To a Schlenk flask, add 1-bromo-2-fluoro-4-iodobenzene (1.0 equiv), Arylboronic acid A (1.05 equiv), and Pd(PPh
) (5.0 mol%). -
Solvent & Base: Add degassed THF/H
O (4:1 v/v) followed by K CO (2.0 equiv).-
Causality Check: The biphasic THF/H
O system ensures the inorganic base dissolves completely while keeping the organic substrate in the organic layer, facilitating smooth transmetalation at the interface without requiring heat.
-
-
Reaction: Stir vigorously at 25°C for 2 hours.
-
Causality Check: Strict adherence to room temperature provides absolute kinetic control, preventing the Pd(0) species from overcoming the activation barrier of the C–Br bond.
-
-
Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench with EtOAc/H
O, and analyze the organic layer via GC-MS.-
Validation Criteria: The chromatogram must show <1% starting material and <0.5% double-coupled (C–I and C–Br) product. If double coupling exceeds 1%, the ambient temperature is too high, or the catalyst loading must be reduced.
-
-
Workup: Extract with EtOAc, dry over MgSO
, and purify via flash chromatography to isolate the fluoro-bromo-aryl intermediate.
Phase 2: Subsequent C–Br Arylation (Thermodynamic Push)
Objective: Couple Arylboronic Acid B at the remaining C–Br position.
-
Setup: To a new flask, add the intermediate from Phase 1 (1.0 equiv), Arylboronic acid B (1.2 equiv), and XPhos Pd G3 precatalyst (2.0 mol%).
-
Solvent & Base: Add degassed 1,4-Dioxane/H
O (10:1 v/v) and K PO (2.0 equiv).-
Causality Check: Dioxane is selected for its higher boiling point. XPhos is chosen because its bulky, electron-rich biaryl structure forces the Pd center into a highly reactive mono-ligated state, pushing oxidative addition into the stronger C–Br bond [4].
-
-
Reaction: Heat to 80°C for 6 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material spot must disappear completely. Post-workup, utilize
F NMR to validate the integrity of the C–F bond (typically appearing as a distinct multiplet around -115 ppm depending on the aryl substituents).
Caption: Logical workflow for sequential chemoselective cross-coupling of fluoro-iodo-bromo arenes.
Conclusion
Benchmarking catalytic efficiency on fluoro-iodo-bromo arenes highlights the delicate balance between catalyst electronics, sterics, and reaction thermodynamics. By utilizing standard Pd(0) complexes at ambient temperatures, researchers can reliably functionalize the C–I bond. Subsequent C–Br functionalization demands advanced Buchwald-type ligands and thermal energy. Adhering to self-validating protocols ensures that these polyhalogenated scaffolds can be transformed into complex, high-value pharmaceutical intermediates with absolute precision and reproducibility.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (via eScholarship). Available at:[Link]
-
Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 2024. Available at:[Link]
-
Rapid Room-Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 2020. Available at:[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. Available at:[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluoro-4-iodobenzoic Acid
For researchers and professionals in drug development, the synthesis and handling of complex molecules like 2-Bromo-3-fluoro-4-iodobenzoic acid are routine. However, the lifecycle of such a reagent does not end upon its use. Its proper disposal is a critical, non-negotiable aspect of laboratory management that ensures personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this multi-halogenated aromatic compound, grounded in established safety principles and regulatory standards.
The fundamental principle governing the disposal of 2-Bromo-3-fluoro-4-iodobenzoic acid is its classification as a halogenated organic waste .[1][2] This classification is due to the presence of bromine, fluorine, and iodine atoms on the benzoic acid backbone. Halogenated waste streams are managed with a higher degree of caution—and often at a greater cost—due to the potential for the formation of highly toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[3] Therefore, meticulous segregation from non-halogenated waste is paramount.[4]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste, it is essential to understand the inherent hazards of 2-Bromo-3-fluoro-4-iodobenzoic acid. This understanding informs the selection of appropriate personal protective equipment and engineering controls.
Hazard Identification
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The primary hazards are summarized below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[5][6] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[5][6] |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[6] |
Required PPE and Engineering Controls
Based on this hazard profile, the following minimum PPE and engineering controls are mandatory when handling 2-Bromo-3-fluoro-4-iodobenzoic acid and its associated waste:
-
Engineering Control: All handling and waste consolidation must be performed within a certified chemical fume hood to minimize inhalation exposure.[4] The facility should be equipped with an eyewash station and a safety shower in close proximity.[5]
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Nitrile rubber gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5][7]
Part 2: The Core Principle: Waste Segregation
The single most important step in the proper disposal of 2-Bromo-3-fluoro-4-iodobenzoic acid is its strict segregation into the halogenated organic waste stream. Mixing it with other waste types leads to regulatory non-compliance and unnecessarily increases the volume of the more expensive and difficult-to-dispose-of halogenated waste.[1]
The logical workflow for this critical decision is illustrated below.
Caption: Decision workflow for segregating halogenated chemical waste.
Key Segregation Principles:
-
DO NOT mix with non-halogenated organic solvents like acetone, ethanol, hexane, or toluene.[4]
-
DO NOT mix with aqueous waste streams, including dilute acid or base solutions.[4]
-
DO NOT mix with reactive chemicals, strong oxidizing agents, or strong acids and bases.[8][9]
-
DO NOT dispose of this material down the drain.[8]
Part 3: Step-by-Step Disposal Protocol
Follow this procedure for the collection and disposal of 2-Bromo-3-fluoro-4-iodobenzoic acid waste, whether in solid form or dissolved in a solvent.
Step 1: Container Selection and Preparation
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[1]
-
The container must be in good condition, compatible with the waste, and have a tight-sealing screw cap.[10][11] Polyethylene containers are often preferred for halogenated waste to prevent corrosion that can occur if acidic byproducts form.[8]
-
Ensure the exterior of the container is clean and free of contamination.[10]
Step 2: Labeling
-
Label the container before adding any waste.[11]
-
The label must include the words "Hazardous Waste" and clearly identify the contents.[1]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For example:
-
"Halogenated Organic Waste"
-
2-Bromo-3-fluoro-4-iodobenzoic acid (~5%)
-
Dichloromethane (95%)
-
-
Identify the applicable hazards (e.g., Toxic, Flammable if in a flammable solvent).[1]
Step 3: Waste Accumulation
-
If disposing of the solid, place it directly into the prepared waste container.
-
If it is in a solution, carefully pour the waste into the container using a funnel to prevent spillage. All commingling of waste must be conducted in an operating chemical fume hood.[1]
-
Keep the waste container securely closed at all times, except when actively adding waste.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a chemical storage cabinet.[1] This area must be away from incompatible materials.[8]
Step 4: Arranging Final Disposal
-
Do not overfill the container; a maximum of 90% full is a common guideline.[10]
-
Once the container is full, or if the waste is no longer being generated, contact your institution's EHS office to arrange for a waste pickup.[12]
-
The ultimate disposal method for halogenated organic compounds is high-temperature incineration at a licensed and approved waste disposal plant.[3][4][5] This process ensures the complete destruction of the hazardous material in an environmentally sound manner.
Part 4: Emergency Procedures - Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
For a Small Spill (can be cleaned up in <10 minutes):
-
Ensure you are wearing the appropriate PPE as detailed in Part 1.[8]
-
Contain the spill to prevent it from spreading.
-
Absorb the material with an inert, dry absorbent such as vermiculite, sand, or a commercial spill pad.[4][8]
-
Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).[7]
-
Label the container as "Hazardous Waste" with a clear description of the spilled chemical and the absorbent material.
-
Dispose of the sealed container through the same EHS-managed waste stream.[8]
For a Large Spill or a Spill Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If there is an inhalation hazard or fire risk, activate the nearest fire alarm to initiate a full laboratory evacuation.
-
Contact your institution's emergency number and the EHS office immediately.[1]
By adhering to these rigorous procedures, laboratory professionals can ensure that the entire lifecycle of 2-Bromo-3-fluoro-4-iodobenzoic acid is managed safely, responsibly, and in full compliance with safety regulations.
References
-
Title: Halogenated Solvents Source: Washington State University - Environmental Health & Safety URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls Source: ResearchGate URL: [Link]
-
Title: Halogenated Solvents in Laboratories Source: Temple University - Environmental Health and Radiation Safety URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois Urbana-Champaign URL: [Link]
-
Title: 1910.1200 App C - Allocation Of Label Elements (Mandatory) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL: [Link]
-
Title: Chapter 7 - Management Procedures For Specific Waste Types Source: University of Iowa Environmental Health & Safety URL: [Link]
-
Title: Part G: Chemical Disposal Procedures Source: University of Wisconsin-La Crosse URL: [Link]
-
Title: SAFETY DATA SHEET: 4-Fluoro-3-iodobenzoic acid Source: Fisher Scientific URL: [Link]
-
Title: EPA Hazardous Waste Code Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of Louisville Environmental Health and Safety URL: [Link]
-
Title: 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid Source: Cole-Parmer URL: [Link]
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Personal protective equipment for handling 2-Bromo-3-fluoro-4-iodobenzoic acid
As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a precise science. 2-Bromo-3-fluoro-4-iodobenzoic acid (CAS: 1824271-34-2) is a highly functionalized, tri-halogenated building block critical for advanced cross-coupling reactions in drug discovery[1]. However, its unique structural features—specifically the dense halogenation around a carboxylic acid core—create specific toxicological and handling challenges that require rigorous, self-validating operational protocols.
Here is the comprehensive, causality-driven guide to safely handling, processing, and disposing of this compound.
Mechanistic Hazard Profile
Understanding why a chemical is hazardous is the first step in designing an effective defense. The dangers of 2-Bromo-3-fluoro-4-iodobenzoic acid are driven by three molecular mechanisms:
-
Inductive Acidic Amplification: The carboxylic acid group is a natural proton donor. However, the presence of fluorine, bromine, and iodine on the aromatic ring exerts a massive electron-withdrawing inductive effect. This stabilizes the carboxylate anion, drastically lowering the pKa compared to unsubstituted benzoic acid[2]. In practical terms, this means the dust is highly irritating to the mucous membranes (H335) and causes rapid, localized pH drops upon inhalation[3].
-
Lipophilic Dermal Penetration: The heavy halogens (Br, I) significantly increase the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to easily breach the lipid-rich stratum corneum of the skin[2]. Once inside, it delivers its acidic payload into the deeper dermal layers, causing severe irritation or chemical burns (H315)[3].
-
Exothermic Reactivity: As an acid, it will react exothermically with bases. If dissolved in polar aprotic solvents (like DMF or DMSO) in the presence of organic amines, the neutralization releases substantial heat[4].
Fig 1: Mechanistic pathway of dermal and respiratory hazards driven by halogenation.
Quantitative Data & Dynamic PPE Matrix
Standard laboratory PPE is often insufficient for compounds with high dermal penetration potential. The tables below outline the physicochemical properties driving our safety strategy, followed by a dynamically scaled PPE matrix.
Table 1: Physicochemical & Hazard Profile
| Property | Value / Classification | Operational Implication |
| CAS Number | 1824271-34-2 | Unique identifier for SDS and regulatory tracking. |
| Molecular Weight | 344.90 g/mol | High mass due to heavy halogens; affects molarity calculations. |
| GHS Classification | H315, H319, H335 | Requires strict dermal, ocular, and respiratory barriers. |
| Acidity (pKa) | Lower than Benzoic Acid (4.2) | Rapid neutralization required during spills; corrosive to mucosa. |
| Lipophilicity (LogP) | Elevated (due to Br, I) | Enhances skin penetration; requires impermeable glove materials. |
Table 2: Dynamic PPE Matrix
| Operational Scale | Eye/Face Protection | Dermal/Body Protection | Respiratory Protection | Glove Specification |
| Analytical (<100 mg) | Safety Goggles (ANSI Z87.1) | Standard Lab Coat | Fume Hood (No respirator needed) | Single Nitrile (5 mil) |
| Preparative (100 mg - 10 g) | Goggles + Face Shield | Tyvek Sleeves + Lab Coat | Fume Hood + N95 Particulate Mask | Double Nitrile (Outer 8 mil) |
| Bulk/Process (>10 g) | Full Face Shield | Chemical-Resistant Apron | P100 Half-Face Respirator | Butyl Rubber over Nitrile |
Self-Validating Operational Workflows
A protocol is only as good as its built-in verification. The following methodologies incorporate self-validating steps to ensure absolute containment and safety.
Fig 2: Self-validating operational workflow for handling halogenated benzoic acids.
Workflow A: Precision Weighing and Transfer
Causality: Polyhalogenated powders are prone to electrostatic buildup, leading to aerosolization and inhalation exposure. Step-by-Step Methodology:
-
Preparation: Activate the fume hood and verify the face velocity is between 100-120 fpm.
-
Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use a grounded, anti-static micro-spatula.
-
Weighing: Tare a conductive weigh boat. Transfer the required mass of 2-Bromo-3-fluoro-4-iodobenzoic acid.
-
Transfer: Carefully pour the solid into the reaction vessel.
-
Self-Validation Check (Mass Closure): Place the empty weigh boat back on the balance. The display must read exactly 0.000 g. A positive reading indicates residual hazardous dust, requiring immediate wet-wiping of the boat before disposal.
Workflow B: Dissolution and Exotherm Control
Causality: Solvation and subsequent neutralization of halogenated benzoic acids can generate unexpected thermal spikes[4]. Step-by-Step Methodology:
-
Solvent Addition: Equip the reaction flask with a thermocouple. Slowly add the chosen solvent (e.g., anhydrous DMF) via syringe down the side of the flask to prevent dust kick-up.
-
Agitation: Initiate magnetic stirring at 300 RPM.
-
Self-Validation Check (Thermal Monitoring): Observe the thermocouple. A temperature rise of 2-5°C confirms successful dissolution and solvation energy release. A spike >10°C indicates a reactive impurity or solvent mismatch, requiring immediate cooling via an ice bath.
Spill Response & Disposal Logistics
In the event of an uncontained powder release, standard sweeping will aerosolize the lipophilic dust. Follow this specific mitigation plan:
Step-by-Step Methodology:
-
Isolation: Evacuate the immediate 2-meter radius. Do not attempt to dry-sweep the powder.
-
Neutralization: Cover the spill with a mild, solid alkaline absorbent (e.g., sodium bicarbonate). This neutralizes the acidic moiety, reducing its dermal penetration hazard and preventing off-gassing.
-
Collection: Lightly mist the absorbent with water to bind the dust into a slurry, then scoop it into a high-density polyethylene (HDPE) hazardous waste container.
-
Disposal: Label explicitly as "Halogenated Organic Acid Waste." Do not mix with nitric acid or strong oxidizers, as the heavy halogens (Br, I) can be oxidized into toxic halogen gases.
References
- Source: bldpharm.
- Source: shell.com.
- Source: nih.
- Source: benchchem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
